1-Butylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21990. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHLXMOXBJRGNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202851 | |
| Record name | Cyclohexanol, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-30-7 | |
| Record name | 1-Butylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 1-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Butylcyclohexanol from Cyclohexanone and n-Butyl Bromide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol 1-butylcyclohexanol, a valuable intermediate in organic synthesis. The primary method detailed is the Grignard reaction, a fundamental carbon-carbon bond-forming strategy. The synthesis involves the initial formation of n-butylmagnesium bromide from n-butyl bromide and magnesium metal, followed by its nucleophilic addition to the carbonyl group of cyclohexanone. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a summary of relevant quantitative data. Visual diagrams of the reaction pathway and experimental workflow are provided to enhance understanding.
Introduction
The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for their preparation[1]. It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a ketone or aldehyde[2].
This guide focuses on the specific synthesis of this compound. This is achieved by reacting cyclohexanone with n-butylmagnesium bromide, which is prepared in situ from n-butyl bromide and magnesium turnings. The process is a robust and well-established method for creating a quaternary carbon center and a tertiary alcohol functional group in a single operation.
Reaction Mechanism and Scheme
The synthesis proceeds in two primary stages: the formation of the Grignard reagent, followed by the nucleophilic addition to the ketone.
Overall Reaction Scheme:
-
Grignard Reagent Formation: CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr (n-Butyl bromide + Magnesium → n-Butylmagnesium bromide)
-
Nucleophilic Addition & Workup: C₆H₁₀O + CH₃CH₂CH₂CH₂MgBr → C₁₀H₁₉OMgBr (Cyclohexanone + n-Butylmagnesium bromide → Magnesium alkoxide intermediate) C₁₀H₁₉OMgBr + H₃O⁺ → C₁₀H₂₀O + Mg(OH)Br + H₂O (Magnesium alkoxide + Acidic Workup → this compound)
The mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone[2]. The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack[2]. The reaction is finalized by an acidic workup to protonate the resulting magnesium alkoxide intermediate, yielding the tertiary alcohol.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 1-butylcyclohexanol, a tertiary alcohol with applications in various chemical syntheses. The information is presented to support research, development, and quality control activities.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | [1][2][3][4] |
| Molecular Weight | 156.27 g/mol | [1][4] |
| Boiling Point | 210.9°C at 760 mmHg90-91°C at 10 Torr | [1][2] |
| Melting Point | 103°C | [2] |
| Density | 0.906 g/cm³0.9141 g/cm³ at 25°C | [1][2][3] |
| Vapor Pressure | 0.0425 mmHg at 25°C | [3] |
| Flash Point | 84.6°C | [1][3] |
| Solubility in Water | Limited | [5][6][7] |
| logP (Octanol/Water Partition Coefficient) | 2.87180 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves a Grignard reaction. This method utilizes the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone.
Caption: Synthesis of this compound via Grignard reaction.
A detailed experimental protocol for this synthesis is outlined below.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound from 1-bromobutane and cyclohexanone using a Grignard reagent.
Materials:
-
1-Bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. Separate the ether layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield this compound.
Experimental Determination of Physicochemical Properties
The following diagram outlines a general workflow for the experimental determination of the key physicochemical properties of a compound such as this compound.
Caption: General workflow for determining physicochemical properties.
Detailed Methodologies
Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus. The sample is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For determination at reduced pressure, a vacuum pump and a manometer are connected to the apparatus.
Melting Point Determination: A capillary melting point apparatus is typically used. A small amount of the solid sample is packed into a capillary tube, which is then heated in a controlled manner. The temperature range over which the sample melts is observed and recorded.
Density Measurement: The density can be determined using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume). The measurement should be performed at a constant, recorded temperature.
Solubility Testing: Qualitative solubility can be assessed by adding a small amount of this compound to a test tube containing a known volume of the solvent (e.g., water, ethanol, acetone). The mixture is agitated, and the degree of dissolution is observed. For quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined by a suitable analytical method.
LogP (Octanol/Water Partition Coefficient) Determination: The shake-flask method is a common technique. A solution of this compound in a mixture of n-octanol and water is prepared and shaken until equilibrium is reached. The two phases are then separated, and the concentration of the analyte in each phase is determined using a technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective application in research and development. For further information, consulting safety data sheets (SDS) and peer-reviewed literature is recommended.
References
- 1. 1-Butyl-cyclohexanol | CAS 5445-30-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C10H20O | CID 138505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-tert-Butylcyclohexanol, 99%, mixture of isomers | Fisher Scientific [fishersci.ca]
- 6. 4-tert-Butylcyclohexanol CAS 98-52-2 - Buy 4-tert-Butylcyclohexanol, CAS 98-52-2, C10H20O Product on BOSS CHEMICAL [bosschemical.com]
- 7. solubilityofthings.com [solubilityofthings.com]
1-butylcyclohexanol CAS number and molecular formula
An In-Depth Technical Guide to 1-Butylcyclohexanol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, and relevant applications for scientific research and development.
Core Chemical Identity
This compound is a tertiary alcohol with the butyl group and hydroxyl group attached to the same carbon atom of the cyclohexane ring.
| Identifier | Value |
| CAS Number | 5445-30-7[1][2][3][4][5] |
| Molecular Formula | C10H20O[1][2][3][5][6] |
| IUPAC Name | 1-butylcyclohexan-1-ol[2][5] |
| Molecular Weight | 156.27 g/mol [1][6] |
| Synonyms | 1-n-Butylcyclohexanol, Cyclohexanol, 1-butyl-[1][2][6] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, application, and analysis in a laboratory setting.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 210.9°C at 760 mmHg[1] | 90-91°C at 10 Torr[7] |
| Flash Point | 84.6°C | [1] |
| Density | 0.906 g/cm³ | [1] |
| Vapor Pressure | 0.0425 mmHg at 25°C | [1] |
| Refractive Index | 1.4620-1.4660 at 20°C | [5] |
| LogP | 2.87180 | [1] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common laboratory method for the synthesis of this compound involves the Grignard reaction. This process is a versatile carbon-carbon bond-forming reaction.[8]
Materials:
-
Magnesium turnings
-
n-Butyl bromide (1-bromobutane)
-
Cyclohexanone
-
Anhydrous diethyl ether
-
Apparatus for Grignard reaction (three-necked flask, dropping funnel, reflux condenser)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser, magnesium turnings are placed. A solution of n-butyl bromide in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, and the mixture is refluxed to ensure the complete formation of the Grignard reagent, n-butylmagnesium bromide.[8]
-
Reaction with Cyclohexanone: After the formation of the Grignard reagent, a solution of cyclohexanone in anhydrous diethyl ether is added dropwise to the reaction mixture while stirring.[8] The reaction is typically exothermic and may require cooling to maintain a controlled reaction rate.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This step protonates the alkoxide intermediate to form this compound.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation.
The optimal reaction time for the Grignard reaction has been reported to be around 50 minutes, with a yield of approximately 50%.[8]
Applications and Relevance in Drug Development
While this compound itself is primarily used as an intermediate in the synthesis of other compounds, such as liquid crystals, its isomers, particularly 4-tert-butylcyclohexanol, have garnered significant interest in dermatological and cosmetic applications, which can be relevant to drug development for skin conditions.
4-tert-butylcyclohexanol has been shown to act as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[9] TRPV1 is a non-selective cation channel that functions as a sensor for heat, protons, and various chemical stimuli, playing a crucial role in the sensation of pain and burning.[9] By inhibiting the activation of TRPV1, 4-tert-butylcyclohexanol can effectively reduce neurosensory irritation, such as stinging and burning sensations in sensitive skin.[9][10] This mechanism of action makes it a valuable compound for the development of topical treatments for sensitive skin and conditions associated with neurogenic inflammation.
Visualizations
Synthesis Workflow of this compound
Caption: Grignard synthesis of this compound.
Logical Relationship of Butylcyclohexanol Isomers
Caption: Isomers of butylcyclohexanol.
Signaling Pathway of 4-tert-Butylcyclohexanol (Isomer)
Caption: TRPV1 antagonism by 4-tert-butylcyclohexanol.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C10H20O | CID 138505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-N-BUTYLCYCLOHEXANOL | 5445-30-7 [chemicalbook.com]
- 5. B20579.06 [thermofisher.com]
- 6. Cyclohexanol, 1-butyl- (CAS 5445-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Laboratory Synthesis of 1-n-Butylcyclohexanol [zkxb.jsu.edu.cn]
- 9. Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-T-Butylcyclohexanol (Explained + Products) [incidecoder.com]
Spectroscopic data interpretation for 1-butylcyclohexanol
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Butylcyclohexanol
This guide provides a comprehensive analysis of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated spectral data, and a workflow for spectroscopic analysis.
Mass Spectrometry
Mass spectrometry of this compound provides insights into its molecular weight and fragmentation patterns, which are characteristic of tertiary alcohols.[1][2][3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for analyzing a liquid alcohol like this compound using GC-MS is as follows:
-
Sample Preparation: Dilute the this compound sample in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 10-100 µg/mL.[4]
-
Instrumentation:
-
Gas Chromatograph: An Agilent 7890B GC or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[4]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
-
GC Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.[4]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation: Mass Spectrometry of this compound
| m/z | Interpretation |
| 156 | Molecular Ion (M+) [very weak or absent][5] |
| 138 | M+ - H₂O (Dehydration)[1][3] |
| 99 | α-cleavage: Loss of butyl radical ([C₄H₉]•)[1][5] |
| 57 | Butyl cation ([C₄H₉]⁺) |
Interpretation: The mass spectrum of this compound is characterized by two primary fragmentation pathways typical for alcohols: alpha-cleavage and dehydration.[1][3] The molecular ion peak at m/z 156 is often very weak or absent. The most prominent peak (base peak) is typically at m/z 99, resulting from the loss of the butyl group via α-cleavage, which is a stable, resonance-stabilized oxonium ion.[1][5] Another significant fragmentation is the loss of a water molecule (dehydration), leading to a peak at m/z 138.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are related to the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.[6][7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: For a liquid sample like this compound, place a small drop directly onto the ATR crystal.[9]
-
Instrumentation: A Bruker IFS 85 or a similar FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or ZnSe crystal).[5][9]
-
Data Acquisition:
Data Presentation: Infrared Spectroscopy of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Characteristics |
| ~3400 | O-H stretch (hydrogen-bonded) | Strong, broad absorption[6][11] |
| ~2930 | C-H stretch (sp³) | Strong, sharp absorption |
| ~2860 | C-H stretch (sp³) | Strong, sharp absorption |
| ~1450 | C-H bend | Medium absorption |
| ~1150 | C-O stretch | Strong absorption[6][11] |
Interpretation: The IR spectrum of this compound shows a characteristic broad and strong absorption band around 3400 cm⁻¹, which is indicative of the O-H stretching vibration in a hydrogen-bonded alcohol.[6][11] The strong, sharp peaks around 2930 cm⁻¹ and 2860 cm⁻¹ correspond to the C-H stretching of the sp³ hybridized carbons in the butyl and cyclohexyl groups. A strong absorption around 1150 cm⁻¹ is attributed to the C-O stretching vibration.[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12] Tetramethylsilane (TMS) is typically added as an internal standard.
-
Instrumentation: A Varian A-60 or a modern equivalent NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency for proton and carbon detection.[5]
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
Data Acquisition for ¹³C NMR:
Data Presentation: ¹³C NMR of this compound
| Chemical Shift (ppm) | Carbon Assignment |
| ~71 | C1 (Carbon bearing the -OH group) |
| ~40 | C4 (Carbon of the butyl group attached to C1) |
| ~35 | C2, C6 (Cyclohexane ring) |
| ~26 | C3, C5 (Cyclohexane ring) |
| ~23 | C2' (Butyl group) |
| ~23 | C3' (Butyl group) |
| ~14 | C4' (Methyl group of the butyl chain) |
Interpretation: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound. The carbon attached to the hydroxyl group (C1) is the most deshielded and appears downfield around 71 ppm. The signals for the cyclohexane and butyl carbons appear at characteristic upfield chemical shifts.
Data Presentation: ¹H NMR of this compound
| Chemical Shift (ppm) | Proton Assignment | Multiplicity | Integration |
| ~1.5 | Cyclohexane protons | Multiplet | 10H |
| ~1.4 | -OH | Singlet | 1H |
| ~1.3 | Butyl chain protons (-CH₂-) | Multiplet | 6H |
| ~0.9 | Butyl chain methyl protons (-CH₃) | Triplet | 3H |
Interpretation: The ¹H NMR spectrum of this compound shows a complex multiplet for the cyclohexane and butyl chain protons. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on concentration and solvent.[15] This peak will disappear upon shaking the sample with D₂O.[11] The terminal methyl group of the butyl chain appears as a triplet around 0.9 ppm due to coupling with the adjacent methylene group.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an unknown alcohol, using this compound as an example.
Caption: Workflow for the spectroscopic identification of this compound.
References
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C10H20O | CID 138505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. webassign.net [webassign.net]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. allsubjectjournal.com [allsubjectjournal.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azom.com [azom.com]
- 13. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
Thermodynamic Properties of 1-Butylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known thermodynamic properties of 1-butylcyclohexanol (CAS 5445-30-7). The information is compiled from various sources to assist in research, development, and safety assessments involving this compound. Due to the limited availability of comprehensive experimental data in the public domain, some of the presented values are based on calculations and estimations.
Physicochemical and Thermodynamic Data
The following tables summarize the key physical and thermodynamic properties of this compound. It is important to note that some of these values are predicted and should be used with an understanding of their theoretical nature.
Table 1: Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₂₀O | - | [1][2] |
| Molecular Weight | 156.27 | g/mol | [1][3] |
| Melting Point | 62 - 70 | °C | |
| Boiling Point | 110 - 115 @ 20 hPa | °C | |
| Boiling Point | 90 - 91 @ 10 Torr | °C | [2] |
| Density | 0.867 @ 21.94 °C | g/cm³ | |
| Density | 0.9141 @ 25 °C | g/cm³ | [2] |
| Water Solubility | 0.264 @ 20 °C | g/L | |
| log P (octanol/water) | 3.23 | - |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Unit | Source & Notes |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -84.54 | kJ/mol | [3] (Joback Calculated Property) |
| Enthalpy of Formation at Standard Conditions (gas) (ΔfH°gas) | -332.40 | kJ/mol | [3] (Joback Calculated Property) |
| Vapor Pressure | 2.01 @ 65 °C | hPa |
Experimental Protocols
Caption: General workflow for the experimental determination of thermodynamic properties.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining several thermodynamic properties.
-
Objective: To measure the heat flow associated with thermal transitions as a function of temperature.
-
Procedure:
-
A small, accurately weighed sample of this compound is placed in a hermetically sealed aluminum pan.
-
An empty pan is used as a reference.
-
The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is recorded.
-
-
Data Analysis:
-
Melting Point and Enthalpy of Fusion (ΔfusH): The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
-
Heat Capacity (Cp): The heat capacity is determined by measuring the heat flow required to change the sample's temperature by a given amount, relative to a standard with a known heat capacity.
-
Bomb Calorimetry
Bomb calorimetry is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.
-
Objective: To measure the heat of combustion at constant volume.
-
Procedure:
-
A weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").
-
The bomb is pressurized with excess pure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically, and the temperature change of the water is measured.
-
-
Data Analysis:
-
The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.
-
The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with known standard enthalpies of formation for the combustion products (CO₂ and H₂O).
-
Vapor Pressure Measurement
Vapor pressure data as a function of temperature can be used to determine the enthalpy of vaporization.
-
Objective: To measure the vapor pressure of this compound at various temperatures.
-
Methods:
-
Static Method: The sample is placed in a thermostatted container connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.
-
Ebulliometry: The boiling point of the liquid is measured at different externally applied pressures.
-
-
Data Analysis:
-
The enthalpy of vaporization (ΔvapH) can be calculated from the vapor pressure data using the Clausius-Clapeyron equation: ln(P₂/P₁) = - (ΔvapH/R) * (1/T₂ - 1/T₁)
-
Logical Relationships in Thermodynamic Data Derivation
The determination of various thermodynamic properties is often interconnected. The following diagram illustrates the logical flow from experimental measurements to derived thermodynamic quantities.
Caption: Interrelationships in the derivation of thermodynamic properties.
This guide provides a foundational understanding of the thermodynamic properties of this compound based on available data. For applications requiring high precision, it is recommended that these properties be determined experimentally using the standard protocols outlined.
References
Commercial Suppliers and Technical Guide for 1-n-Butylcyclohexanol (98% Purity)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for 1-n-butylcyclohexanol with a purity of 98%. Additionally, it outlines a detailed experimental protocol for the quality control and purity determination of this compound, a critical aspect for its application in research and development, including pharmaceutical synthesis.
Commercial Availability
1-n-Butylcyclohexanol (CAS No. 5445-30-7), a tertiary alcohol, is utilized as a solvent and an intermediate in the synthesis of various organic compounds. Its purity is a critical parameter for ensuring the desired reaction outcomes and minimizing by-product formation in sensitive applications such as drug development. The following table summarizes the key information for several commercial suppliers offering 1-n-butylcyclohexanol at 98% purity.
| Supplier | Product Name | Purity | Available Quantities |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 1-n-Butylcyclohexanol, 98% | ≥97.5% (GC)[1] | 5 g, 25 g[1][2] |
| Fisher Scientific | 1-n-Butylcyclohexanol, 98% | 98%[3][4] | 25 g[3] |
| Matrix Scientific | 1-Butylcyclohexanol | 97% | 1 g, 10 g[2] |
| Atlantic Research Chemicals | This compound | 95% | 5 g[2] |
| AK Scientific | This compound | Not specified | 1 g[2] |
| ChemicalBook | 1-N-BUTYLCYCLOHEXANOL | Not specified | Various suppliers listed[5] |
| eMolecules (via Fisher Scientific) | This compound | Not specified | 1 g[6] |
| Sigma-Aldrich | This compound | 95% | Not specified[7] |
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of 1-n-butylcyclohexanol is most effectively determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column, while the detector provides quantitative and, in the case of MS, structural information. The following protocol is a general guideline for the purity analysis of 1-n-butylcyclohexanol.
Objective: To determine the purity of a 1-n-butylcyclohexanol sample and identify any potential impurities.
Materials and Equipment:
-
1-n-butylcyclohexanol sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
Gas chromatograph equipped with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., HP-5MS or equivalent non-polar column)
-
High-purity helium carrier gas
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-n-butylcyclohexanol sample.
-
Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) in a 10 mL volumetric flask.
-
Ensure the final concentration is approximately 1 mg/mL.[8]
-
Transfer an aliquot of the prepared sample solution into an autosampler vial.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C
-
Final hold: Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Integrate the peak areas of all components in the chromatogram, excluding the solvent peak.
-
Calculate the percentage purity of 1-n-butylcyclohexanol using the area percent method:
-
% Purity = (Peak Area of 1-n-butylcyclohexanol / Total Peak Area of all components) x 100
-
-
Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Visualizations
Experimental Workflow for GC-MS Purity Analysis
The following diagram illustrates the logical steps involved in determining the purity of a 1-n-butylcyclohexanol sample using GC-MS.
Caption: Workflow for GC-MS purity analysis of 1-n-butylcyclohexanol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Solubility of 1-butylcyclohexanol in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Butylcyclohexanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for process design, reaction optimization, purification, and formulation in research and pharmaceutical development. Due to a lack of extensive published quantitative data for this compound, this document focuses on the fundamental principles governing its solubility, provides qualitative assessments, and details robust experimental protocols for its precise determination.
Core Principles of this compound Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the primary guide to predicting solubility.
This compound (C₁₀H₂₀O) possesses a dual nature:
-
Hydrophilic Character : The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents.
-
Hydrophobic Character : The molecule is dominated by its nonpolar components: a six-carbon cycloalkane ring and a four-carbon butyl group. These bulky hydrocarbon regions interact favorably with nonpolar solvents through London dispersion forces but disrupt the hydrogen-bonding network of highly polar solvents like water.
Consequently, this compound is expected to be readily soluble in a wide range of nonpolar to moderately polar organic solvents. As the carbon chain in an alcohol molecule increases, its solubility in polar solvents tends to decrease while its solubility in nonpolar solvents increases. Its large nonpolar surface area suggests limited solubility in water.
Solubility Profile of Butylcyclohexanol Isomers
| Solvent | Solvent Type | This compound Solubility (Predicted) | 4-tert-Butylcyclohexanol Solubility (Reported) |
| Alcohols | |||
| Methanol | Polar Protic | Miscible | Soluble |
| Ethanol | Polar Protic | Miscible | Soluble |
| Ketones | |||
| Acetone | Polar Aprotic | Soluble | Soluble |
| Esters | |||
| Ethyl Acetate | Polar Aprotic | Soluble | Likely Soluble |
| Ethers | |||
| Diethyl Ether | Nonpolar | Soluble | Likely Soluble |
| Hydrocarbons | |||
| Hexane | Nonpolar | Soluble | Likely Soluble |
| Toluene | Nonpolar | Soluble | Likely Soluble |
| Halogenated | |||
| Chloroform | Nonpolar | Soluble | Soluble |
| Dichloromethane | Polar Aprotic | Soluble | Likely Soluble |
Note: The solubility of solid compounds is temperature-dependent. The information above assumes standard laboratory conditions (approx. 20-25 °C).
Experimental Protocols for Solubility Determination
For applications requiring precise solubility values, direct experimental measurement is necessary. The following are standard, reliable methods for determining the equilibrium solubility of a solid compound like this compound.
Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves saturating a solvent with a solute over a sufficient period to ensure thermodynamic equilibrium has been reached.
Methodology:
-
Preparation : Add an excess amount of solid this compound to a flask or vial containing the chosen organic solvent. The presence of undissolved solid throughout the experiment is crucial.
-
Equilibration : Seal the container and place it in a shaker or agitator within a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature.
-
Agitation : Agitate the mixture for a prolonged period, typically 24 to 72 hours, to ensure the solution reaches equilibrium. The concentration of the solution should be monitored periodically until it remains constant over time.
-
Phase Separation : After equilibration, allow the mixture to stand, letting the excess solid settle. Carefully separate the saturated supernatant from the solid phase. This can be achieved by:
-
Filtration : Using a syringe filter (e.g., 0.22 µm pore size) compatible with the organic solvent.
-
Centrifugation : Centrifuging the sample at the test temperature and carefully collecting the clear supernatant.
-
-
Analysis : Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as gravimetric analysis or UV/Vis spectroscopy.
Gravimetric Analysis
Gravimetric analysis is a fundamental and direct method for determining the concentration of a non-volatile solute in a saturated solution.
Methodology:
-
Sample Collection : After preparing a saturated solution via the shake-flask method, accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Solvent Evaporation : Carefully evaporate the solvent from the dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solute to prevent loss.
-
Drying : Once the solvent is fully evaporated, place the dish in an oven (e.g., at 100 °C, provided the solute is stable) to remove any residual solvent traces.
-
Weighing : Cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation : The mass of the dissolved this compound is the final constant mass of the dish and residue minus the initial mass of the empty dish. The solubility can then be expressed in units such as g/L or mg/mL.
UV/Vis Spectroscopy
For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy provides a sensitive method for quantification. This method requires the creation of a standard calibration curve.
Methodology:
-
Determine λmax : Prepare a dilute solution of this compound in the chosen solvent and scan it across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards : Create a series of standard solutions of this compound with known concentrations in the same solvent. The concentrations should bracket the expected solubility range.
-
Generate Calibration Curve : Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
Analyze Saturated Sample : Prepare a saturated solution using the shake-flask method and obtain the clear supernatant.
-
Dilution & Measurement : Dilute the saturated solution with a known factor so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.
-
Calculation : Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Multiply this value by the dilution factor to find the concentration in the original saturated solution, which represents its solubility.
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of a solid organic compound, integrating the key experimental protocols described above.
Caption: Experimental workflow for determining solid-liquid equilibrium solubility.
Conclusion
Based on its molecular structure, this compound is predicted to be highly soluble in a wide array of common organic solvents, from nonpolar hydrocarbons to moderately polar alcohols and ketones, while exhibiting poor solubility in water. For researchers, scientists, and drug development professionals, this high solubility is advantageous for its use as a reactant or intermediate in organic synthesis. However, for applications such as formulation, crystallization, and process modeling, precise quantitative solubility data is indispensable. The experimental protocols detailed in this guide—namely the shake-flask, gravimetric, and spectroscopic methods—provide a robust framework for obtaining this critical data accurately and reliably.
Methodological & Application
Synthesis of 1-Butylcyclohexanol via Grignard Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-butylcyclohexanol through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The protocol details the preparation of the butylmagnesium bromide Grignard reagent followed by its nucleophilic addition to cyclohexanone. This application note includes a detailed experimental procedure, a summary of reaction parameters and their impact on yield, and a visual representation of the experimental workflow, intended to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
The Grignard reaction is a fundamental and versatile method for creating carbon-carbon bonds, enabling the synthesis of a wide array of alcohols from carbonyl compounds. The synthesis of this compound serves as a classic example of a tertiary alcohol synthesis, proceeding via the nucleophilic attack of a butyl Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. The reaction is initiated by the formation of butylmagnesium bromide from 1-bromobutane and magnesium metal in an anhydrous ether solvent. This highly reactive organometallic species then readily adds to the carbonyl group of cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. Careful control of reaction conditions, particularly the exclusion of water, is critical for the success of this synthesis.
Data Presentation
The yield and efficiency of the Grignard synthesis of this compound are influenced by several key parameters. The following tables summarize critical quantitative data for this reaction.
Table 1: Reagent Quantities and Specifications
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Magnesium Turnings | 24.31 | 0.123 | 1.2 | 3.0 g |
| 1-Bromobutane | 137.02 | 0.103 | 1.0 | 11.2 mL (14.1 g) |
| Cyclohexanone | 98.14 | 0.103 | 1.0 | 10.6 mL (10.1 g) |
| Anhydrous Diethyl Ether | 74.12 | - | - | 150 mL |
| 6M Hydrochloric Acid | 36.46 | - | - | 100 mL |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Value |
| Grignard Formation Time | 1 hour |
| Reaction Time with Cyclohexanone | 50 minutes |
| Reaction Temperature | Room Temperature (Initiation may require gentle heating) |
| Work-up Procedure | Acidic Quench (HCl) |
| Purification Method | Liquid-Liquid Extraction, Distillation |
| Reported Yield | ~50% [1] |
Experimental Protocol
Materials:
-
Magnesium turnings
-
1-Bromobutane
-
Cyclohexanone
-
Anhydrous diethyl ether
-
6M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Iodine crystal (as initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
Part A: Preparation of the Grignard Reagent (Butylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation: Place 3.0 g (0.123 mol) of magnesium turnings and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of 11.2 mL (0.103 mol) of 1-bromobutane in 50 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 5-10 mL of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to gently reflux. Gentle warming with a heating mantle may be necessary to start the reaction.
-
Grignard Formation: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The final solution should be grayish and cloudy.
Part B: Synthesis of this compound
-
Reactant Addition: Cool the Grignard reagent solution in an ice bath. Prepare a solution of 10.6 mL (0.103 mol) of cyclohexanone in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Reaction: Add the cyclohexanone solution dropwise to the stirred and cooled Grignard reagent. Control the addition rate to maintain a gentle reflux. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 50 minutes.[1]
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of 6M hydrochloric acid through the dropping funnel to quench the reaction and dissolve the magnesium salts. This step is exothermic and should be performed with caution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
Part C: Purification
-
Distillation: Purify the crude this compound by distillation. Collect the fraction boiling at the literature value for this compound (approximately 96-98 °C at 15 mmHg).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application of 1-Butylcyclohexanol in the Synthesis of Nematic Liquid Crystal Intermediates
Introduction
Liquid crystals are a state of matter that have properties between those of conventional liquids and those of solid crystals. Their unique ability to be manipulated by electric fields has led to their widespread use in display technologies such as LCDs. The molecular structure of a liquid crystal molecule is crucial in determining its physical properties, including its mesophase behavior, clearing point, and dielectric anisotropy. A key structural feature of many nematic liquid crystals is the presence of a rigid core, often composed of aromatic or cycloaliphatic rings, and flexible terminal alkyl chains.
This document outlines the application of 1-butylcyclohexanol as a starting material for the synthesis of a key intermediate used in the production of nematic liquid crystals. The cyclohexyl moiety, derived from this compound, provides a desirable combination of rigidity and low viscosity to the final liquid crystal molecule. The synthetic protocol detailed herein describes a plausible and efficient pathway for the conversion of this compound into a functionalized bicyclohexyl intermediate, which can be further elaborated to produce a variety of liquid crystalline compounds.
Principle
The core of this protocol involves a two-step synthetic sequence starting from this compound. The first step is the acid-catalyzed dehydration of this compound to yield 1-butylcyclohexene. This is a classic elimination reaction that proceeds via an E1 mechanism. The resulting alkene serves as a versatile intermediate for further functionalization.
The second key step is the hydroboration-oxidation of 1-butylcyclohexene. This reaction is a cornerstone of organic synthesis that allows for the anti-Markovnikov addition of water across a double bond. In this context, it is employed to stereoselectively introduce a hydroxyl group at the 2-position of the butylcyclohexane ring. This specific regio- and stereochemistry is often desirable in liquid crystal structures. The resulting trans-2-butylcyclohexanol can then be coupled with other aromatic or alicyclic rings to construct the mesogenic core of the liquid crystal.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Concentrated Sulfuric Acid | Distillation apparatus |
| Diethyl Ether | Separatory funnel |
| Sodium Bicarbonate (sat. aq. solution) | Magnetic stirrer and hot plate |
| Anhydrous Magnesium Sulfate | Ice bath |
| Borane-tetrahydrofuran complex (1 M in THF) | Rotary evaporator |
| Tetrahydrofuran (THF), anhydrous | Thin Layer Chromatography (TLC) plates |
| Sodium Hydroxide (3 M aq. solution) | Column chromatography setup |
| Hydrogen Peroxide (30% aq. solution) | NMR Spectrometer |
| FT-IR Spectrometer | |
| Mass Spectrometer |
Protocol 1: Dehydration of this compound to 1-Butylcyclohexene
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add 50.0 g (0.32 mol) of this compound.
-
Acid Addition: Slowly add 10 mL of concentrated sulfuric acid to the flask while stirring and cooling the flask in an ice bath.
-
Distillation: Heat the mixture gently to distill the product. The distillation should be carried out at a temperature between 100-120 °C. Collect the distillate in a flask cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield 1-butylcyclohexene.
Protocol 2: Hydroboration-Oxidation of 1-Butylcyclohexene to trans-2-Butylcyclohexanol
-
Reaction Setup: In a 500 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 35.0 g (0.25 mol) of 1-butylcyclohexene in 100 mL of anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Add 275 mL of a 1.0 M solution of borane-THF complex dropwise via the dropping funnel over a period of 1 hour. After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 30 mL of 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30 mL of 30% hydrogen peroxide solution, ensuring the temperature does not exceed 40 °C.
-
Workup: Stir the mixture at room temperature for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure trans-2-butylcyclohexanol.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Yield (%) | 1H NMR (CDCl3, δ ppm) |
| 1-Butylcyclohexene | 138.25 | 178-180 | ~85 | 5.45 (t, 1H), 2.10-1.90 (m, 4H), 1.85-1.75 (m, 2H), 1.50-1.20 (m, 8H), 0.90 (t, 3H) |
| trans-2-Butylcyclohexanol | 156.27 | 215-218 | ~90 | 3.40 (m, 1H), 2.0-1.0 (m, 15H), 0.90 (t, 3H) |
Visualizations
Caption: Synthetic workflow for the preparation of trans-2-butylcyclohexanol.
Logical Relationship of Molecular Structure to Liquid Crystal Properties
Caption: Relationship between molecular structure and liquid crystal properties.
Conclusion
The protocols described provide a reliable method for the synthesis of a key bicyclohexyl intermediate from this compound. This intermediate is a valuable building block for the synthesis of a wide range of nematic liquid crystals. The incorporation of the butylcyclohexyl moiety can lead to materials with favorable properties for display applications, such as a broad nematic range and low viscosity. Further research can explore the derivatization of the hydroxyl group of trans-2-butylcyclohexanol to couple it with various aromatic cores, thereby generating a library of novel liquid crystal compounds for screening and application in advanced electro-optical devices.
Application Note and Protocol: Dehydration of 1-Butylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the acid-catalyzed dehydration of 1-butylcyclohexanol, a tertiary alcohol. This reaction is a classic example of an E1 elimination, typically yielding a mixture of alkene isomers. The primary products are the endocyclic 1-butylcyclohexene (the Zaitsev product) and the exocyclic butylidenecyclohexane (the Hofmann product). Understanding and controlling this reaction is crucial for the synthesis of specific alkene intermediates in various research and development applications.
Reaction Principle
The acid-catalyzed dehydration of this compound proceeds via an E1 (unimolecular elimination) mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid, forming a good leaving group (water).[1] The departure of the water molecule results in the formation of a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is the major product.[2] In this case, 1-butylcyclohexene is expected to be the major product over butylidenecyclohexane.
Experimental Data
The following table summarizes representative data for the dehydration of this compound under different acidic conditions. This data is illustrative and may vary based on specific experimental parameters.
| Catalyst (Concentration) | Temperature (°C) | Reaction Time (h) | Overall Yield (%) | Product Ratio (1-Butylcyclohexene : Butylidenecyclohexane) |
| 85% Phosphoric Acid | 100 | 1 | 85 | 90 : 10 |
| 50% Sulfuric Acid | 80 | 1.5 | 80 | 85 : 15 |
Experimental Protocols
Materials and Reagents:
-
This compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Dichloromethane (for extraction)
-
Deionized water
Equipment:
-
Round-bottom flask (50 mL)
-
Distillation apparatus (simple or fractional)
-
Heating mantle with a stirrer
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
pH paper
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add this compound (e.g., 10.0 g, 0.064 mol) and a few boiling chips.
-
In a fume hood, carefully and slowly add the acid catalyst (e.g., 5 mL of 85% phosphoric acid) to the flask while swirling.[3] The addition of acid to the alcohol can be exothermic.
-
-
Dehydration Reaction:
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[4]
-
Heat the mixture using a heating mantle to a temperature sufficient to distill the alkene products as they are formed (typically around 100-120°C).[1] The distillation of the products shifts the equilibrium towards the product side, increasing the yield.[1]
-
Collect the distillate, which will be a two-phase mixture of the alkene products and water, in a receiving flask cooled in an ice bath.
-
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (20 mL) to remove the bulk of the acid.
-
Saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid.[5] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Saturated sodium chloride solution (20 mL) to reduce the solubility of the organic product in the aqueous layer.
-
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.
-
Decant or filter the dried organic liquid into a pre-weighed round-bottom flask.
-
-
Solvent Removal and Product Isolation:
-
If an extraction solvent was used, remove it using a rotary evaporator.
-
The remaining liquid is the crude product mixture of 1-butylcyclohexene and butylidenecyclohexane.
-
For higher purity, the crude product can be further purified by fractional distillation.[6]
-
-
Product Characterization:
Visualizations
Caption: Mechanism of the acid-catalyzed dehydration of this compound.
Caption: Experimental workflow for the dehydration of this compound.
References
- 1. Dehydration Cyclohexanol Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 2. Predict the products of the following reactions. (c) 1-methylcycl... | Study Prep in Pearson+ [pearson.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. webassign.net [webassign.net]
- 6. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Synthesis of Substituted Cyclohexanes Using 1-Butylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted cyclohexanes are pivotal structural motifs in medicinal chemistry, serving as versatile scaffolds in a wide array of therapeutic agents, including anticonvulsants and antidepressants.[1] Their three-dimensional structure allows for precise spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets.[1] 1-Butylcyclohexanol is a readily available tertiary alcohol that serves as an excellent starting point for the synthesis of various substituted cyclohexane derivatives.
This document outlines detailed protocols for a two-stage synthetic strategy. The first stage involves the acid-catalyzed dehydration of this compound to form the key intermediate, 1-butylcyclohexene. The second stage details two distinct pathways for the functionalization of this alkene:
-
Hydroboration-Oxidation to yield an anti-Markovnikov alcohol.
-
Alkoxymercuration-Demercuration to yield a Markovnikov ether.
These methods provide access to cyclohexanes with different substitution patterns and stereochemistry, which are valuable for structure-activity relationship (SAR) studies in drug discovery.
Overall Synthetic Scheme
The general workflow involves converting the starting alcohol into a versatile alkene intermediate, which can then be transformed into various functionalized cyclohexane products.
Figure 1: General synthetic pathways from this compound.
Protocol 1: Acid-Catalyzed Dehydration of this compound
This protocol describes the E1 elimination of this compound to synthesize 1-butylcyclohexene. The reaction is catalyzed by a strong acid, such as phosphoric acid, and driven by heating.[2][3]
Mechanism: The reaction proceeds via an E1 (unimolecular elimination) mechanism. First, the acid protonates the hydroxyl group, converting it into a good leaving group (water).[4] The water molecule then departs, forming a stable tertiary carbocation. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of the alkene.[2][4]
Figure 2: E1 mechanism for the dehydration of this compound.
Experimental Protocol:
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and fit it for simple distillation.[5] The collection flask should be cooled in an ice-water bath.
-
Charging the Flask: To the round-bottom flask, add 15.6 g (0.1 mol) of this compound and 5 mL of 85% phosphoric acid.[5] Add a few boiling chips.
-
Distillation: Heat the mixture gently to initiate the reaction and distill the product. The boiling point of the expected product, 1-butylcyclohexene, is lower than the starting alcohol, allowing it to be removed from the reaction mixture as it forms, driving the equilibrium forward.[2]
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with:
-
15 mL of water
-
15 mL of 10% sodium carbonate solution (to neutralize any remaining acid)
-
15 mL of brine[2]
-
-
Drying and Isolation: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous sodium sulfate. Decant or filter the dried liquid into a pre-weighed flask to obtain the crude product.
-
Purification: Purify the crude 1-butylcyclohexene by fractional distillation if necessary.
Data Presentation:
| Parameter | Value | Reference |
| Reactant | This compound | [6] |
| Formula | C₁₀H₂₀O | [6] |
| Molecular Weight | 156.27 g/mol | [6] |
| Catalyst | 85% Phosphoric Acid | [5] |
| Product | 1-Butylcyclohexene | |
| Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| Boiling Point (approx.) | 175-177 °C | |
| Expected Yield | 75-85% | Based on similar reactions[5] |
Protocol 2: Hydroboration-Oxidation of 1-Butylcyclohexene
This protocol facilitates the anti-Markovnikov addition of water across the double bond of 1-butylcyclohexene, yielding trans-2-butylcyclohexanol.[7][8]
Mechanism: This is a two-step process. In the first step (hydroboration), borane (BH₃), typically complexed with THF, adds across the alkene in a concerted, syn-addition. The boron atom adds to the less substituted carbon atom. In the second step (oxidation), the organoborane intermediate is oxidized with hydrogen peroxide in a basic solution, replacing the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[7][9]
Figure 3: Workflow for the hydroboration-oxidation of 1-butylcyclohexene.
Experimental Protocol:
-
Reaction Setup: In an oven-dried, 100 mL two-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 6.9 g (0.05 mol) of 1-butylcyclohexene in 20 mL of anhydrous THF. Cool the flask in an ice-water bath.
-
Hydroboration: Slowly add 17 mL of 1.0 M BH₃•THF solution (0.017 mol) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.[10] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Oxidation: Cool the flask again in an ice bath. Slowly and carefully add the following reagents sequentially:
-
3 mL of water
-
6 mL of 3 M aqueous sodium hydroxide (NaOH)
-
6 mL of 30% hydrogen peroxide (H₂O₂) (Caution: highly corrosive and reactive)[10]
-
-
Reaction Completion: Remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture may warm up; maintain temperature below 50 °C.
-
Workup: Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with 20 mL of saturated aqueous sodium chloride (brine).[10]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude alcohol by column chromatography or distillation.
Data Presentation:
| Parameter | Value | Reference |
| Reactant | 1-Butylcyclohexene | |
| Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| Reagents | 1. BH₃•THF 2. H₂O₂, NaOH | [7][10] |
| Product | trans-2-Butylcyclohexanol | |
| Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.27 g/mol | |
| Regioselectivity | Anti-Markovnikov | [7] |
| Stereoselectivity | Syn-addition | [7] |
| Expected Yield | 85-95% | Based on similar reactions[11] |
Protocol 3: Alkoxymercuration-Demercuration of 1-Butylcyclohexene
This protocol describes the Markovnikov addition of an alcohol (methanol) across the double bond of 1-butylcyclohexene to synthesize 1-butyl-1-methoxycyclohexane. This method avoids the carbocation rearrangements that can occur in direct acid-catalyzed additions.[12][13]
Mechanism: This reaction is also a two-step process. First, the alkene attacks mercuric acetate, forming a cyclic mercurinium ion intermediate. The alcohol (methanol) then acts as a nucleophile, attacking the more substituted carbon of the bridged ion.[12][14] In the second step (demercuration), sodium borohydride (NaBH₄) replaces the mercury-containing group with a hydrogen atom.[15]
Figure 4: Workflow for alkoxymercuration-demercuration.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, add 15.9 g (0.05 mol) of mercuric acetate (Hg(OAc)₂) and 50 mL of anhydrous methanol. Stir the mixture until the mercuric acetate dissolves.
-
Alkene Addition: Add 6.9 g (0.05 mol) of 1-butylcyclohexene to the solution. Stir the reaction mixture at room temperature for 1 hour. The disappearance of the initial yellow color indicates the completion of the alkoxymercuration step.
-
Demercuration: Cool the flask in an ice bath. Add 50 mL of 3 M aqueous NaOH. Then, slowly add a solution of 1.9 g (0.05 mol) of sodium borohydride (NaBH₄) in 50 mL of 3 M NaOH. A black precipitate of elemental mercury will form.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
Workup: Decant the supernatant liquid from the mercury precipitate. Transfer the liquid to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Drying and Isolation: Combine the organic extracts and wash with water. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude ether by distillation.
Data Presentation:
| Parameter | Value | Reference |
| Reactant | 1-Butylcyclohexene | |
| Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| Reagents | 1. Hg(OAc)₂, CH₃OH 2. NaBH₄, NaOH | [12][15] |
| Product | 1-Butyl-1-methoxycyclohexane | |
| Formula | C₁₁H₂₂O | |
| Molecular Weight | 170.30 g/mol | |
| Regioselectivity | Markovnikov | [16] |
| Key Advantage | Avoids carbocation rearrangement | [13] |
| Expected Yield | >90% | Based on similar reactions[15] |
References
- 1. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]
- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Illustrated Glossary of Organic Chemistry - Oxymercuration-demercuration [chem.ucla.edu]
Application Notes and Protocols: 1H and 13C NMR Sample Preparation for 1-Butylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of 1-butylcyclohexanol samples for analysis by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The procedures outlined are designed to ensure the acquisition of high-quality, reproducible NMR data for structural elucidation and purity assessment.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. This compound, a tertiary alcohol, presents a straightforward yet illustrative example for the application of 1H and 13C NMR. Proper sample preparation is a critical first step in obtaining high-resolution NMR spectra. This protocol details the necessary steps, from reagent selection to the final sample tube preparation, to ensure optimal results.
Materials and Reagents
| Material/Reagent | Specification | Supplier Example | Purpose |
| This compound | ≥98% purity | Sigma-Aldrich | Analyte |
| Deuterated Chloroform (CDCl3) | 99.8 atom % D, with 0.03% (v/v) TMS | Cambridge Isotope Laboratories | NMR Solvent & Internal Standard |
| Alternative Deuterated Solvents | Acetone-d6, DMSO-d6 | Varies | For specific solubility or to avoid peak overlap |
| NMR Tubes | 5 mm, high precision | Wilmad-LabGlass | Sample containment |
| Pasteur Pipettes | Glass | Fisher Scientific | Liquid transfer |
| Volumetric Flask | Class A, 1 mL | VWR | (Optional) For precise dilutions |
| Analytical Balance | Readability ±0.1 mg | Mettler Toledo | Accurate weighing of sample |
| Vortex Mixer | - | Varies | To ensure sample homogeneity |
Experimental Protocols
Standard Sample Preparation for 1H and 13C NMR
This protocol outlines the standard procedure for preparing a this compound sample in deuterated chloroform (CDCl3), which is the most common solvent for this type of analysis.
Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial. For quantitative NMR (qNMR), the mass must be recorded with high precision.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the this compound. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Homogenization: Before placing the sample in the spectrometer, gently invert the NMR tube a few times to ensure the solution is homogeneous.
-
Analysis: Insert the NMR tube into the spectrometer spinner and then into the NMR probe for data acquisition.
Considerations for Alternative Solvents
If the signals of interest in the 1H NMR spectrum are obscured by the residual solvent peak of CDCl3 (at ~7.26 ppm), or if solubility is an issue, alternative deuterated solvents may be used.
| Solvent | Residual 1H Peak (ppm) | 13C Peak (ppm) | Notes |
| Acetone-d6 | 2.05 | 206.26, 29.84 | Useful for avoiding overlap in the aromatic region. |
| DMSO-d6 | 2.50 | 39.52 | A highly polar solvent, useful for less soluble compounds. The hydroxyl proton of the alcohol is often observable in this solvent. |
Data Presentation
The following tables summarize the expected chemical shifts for this compound in CDCl3. Actual chemical shifts may vary slightly depending on the concentration and solvent.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -OH | ~1.3 (variable) | Singlet | 1H |
| Cyclohexyl -CH2- | 1.2-1.6 | Multiplet | 10H |
| Butyl -CH2- | 1.3-1.5 | Multiplet | 6H |
| Butyl -CH3 | 0.90 | Triplet | 3H |
Table 2: Predicted 13C NMR Data for this compound in CDCl3
| Carbon | Chemical Shift (ppm) |
| C-OH (quaternary) | ~71 |
| Cyclohexyl C1, C5 | ~38 |
| Cyclohexyl C2, C4 | ~22 |
| Cyclohexyl C3 | ~26 |
| Butyl C1' | ~43 |
| Butyl C2' | ~26 |
| Butyl C3' | ~23 |
| Butyl C4' | ~14 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the final NMR sample.
Caption: Workflow for 1H and 13C NMR sample preparation of this compound.
Application Note: GC-MS Analysis of 1-Butylcyclohexanol Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Butylcyclohexanol is a tertiary alcohol synthesized, for instance, through the Grignard reaction of cyclohexanone with a butylmagnesium halide.[1] The analysis of the resulting reaction mixture is crucial for determining product yield, purity, and identifying any byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds combined with definitive identification through mass spectral data.[2] This application note provides a detailed protocol for the GC-MS analysis of this compound and its related reaction products.
Principle of GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines two powerful analytical techniques.[2] First, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[2] More volatile compounds with weaker interactions travel faster through the column. As each separated component elutes from the column, it enters the mass spectrometer. There, molecules are ionized, typically by electron ionization (EI), causing them to fragment into characteristic patterns of ions.[3] These ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component that acts as a chemical fingerprint, allowing for structural elucidation and identification.[4]
Experimental Protocol
This protocol outlines the sample preparation and instrumental parameters for the analysis of a this compound reaction mixture.
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following steps are recommended for a typical Grignard reaction mixture.
-
Reaction Quenching: After the reaction is complete, cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent.
-
Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an organic solvent such as diethyl ether or ethyl acetate and shake vigorously. Allow the layers to separate.
-
Washing: Collect the organic layer. Wash it sequentially with a 5% HCl solution, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine (saturated NaCl solution).
-
Drying: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the dried organic layer to remove the drying agent. If necessary, concentrate the solution using a rotary evaporator to remove excess solvent.
-
Dilution for Analysis: Accurately prepare a ~1 mg/mL solution of the crude product in a suitable volatile solvent like dichloromethane or ethyl acetate for GC-MS analysis.[2] Vortex the solution to ensure it is homogeneous.[2]
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for an Agilent 7890B GC coupled with a 5977A Mass Spectrometer or an equivalent system.[2][5]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent[2] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2][5] |
| Injector Temperature | 250 °C[2] |
| Injection Volume | 1 µL[2] |
| Split Ratio | 50:1[2] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[2] |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)[2] |
| Mass Spectrometer | Agilent 5977A or equivalent[2] |
| Ion Source Temperature | 230 °C[2] |
| Quadrupole Temperature | 150 °C[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Scan Range | m/z 40-400[2] |
3. Data Analysis
-
Peak Identification: Identify the individual components in the total ion chromatogram (TIC) by comparing their acquired mass spectra against a reference library, such as the NIST Mass Spectral Library.
-
Fragmentation Analysis: The mass spectrum of cyclic alcohols often shows a weak molecular ion peak and characteristic fragmentation patterns, including the loss of a water molecule ([M-18]) and cleavage of the alkyl group or the ring structure.[2]
-
Quantitative Analysis: Integrate the peak areas of all identified components in the TIC. Calculate the relative percentage of each component by dividing its peak area by the total peak area of all components (excluding the solvent peak).[2]
Data Presentation
The following table presents hypothetical, yet realistic, quantitative data from the GC-MS analysis of a this compound synthesis reaction.
| Compound Name | Retention Time (min) | Key m/z Fragments | Relative Area (%) |
| Cyclohexanone (unreacted) | 8.5 | 98, 55, 42 | 5.2 |
| 1-Butylcyclohexene (byproduct) | 10.2 | 138, 95, 81, 67 | 3.8 |
| This compound (product) | 11.5 | 156 (M+), 138, 99, 81, 57 | 91.0 |
Visualizations
Diagram 1: GC-MS Experimental Workflow
Caption: Logical workflow for GC-MS analysis of reaction products.
Diagram 2: this compound Synthesis and Dehydration Pathway
Caption: Synthesis of this compound and a potential side reaction.
References
Application Note: Identification of 1-Butylcyclohexanol using Infrared Spectroscopy
Abstract
This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the rapid and accurate identification of 1-butylcyclohexanol, a tertiary alcohol relevant in synthetic chemistry and drug development. Characteristic vibrational modes of the hydroxyl, C-O, and aliphatic C-H bonds are identified, providing a unique spectral fingerprint for this compound. An optimized Attenuated Total Reflectance (ATR) FTIR protocol for the analysis of neat this compound is also presented, ensuring high-quality, reproducible data for researchers and scientists.
Introduction
This compound is a tertiary alcohol that finds application as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrance components. As with any synthetic intermediate, rapid and reliable identification is crucial for quality control and to ensure the integrity of subsequent reaction steps. Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. This method is non-destructive, requires minimal sample preparation, and yields results within minutes, making it an ideal tool for routine identification.
This note provides a summary of the characteristic IR absorption bands of this compound and a detailed protocol for its analysis using a modern ATR-FTIR spectrometer.
Key Infrared Absorption Bands for this compound
The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. As a tertiary alcohol, it exhibits a distinct C-O stretching frequency compared to primary and secondary alcohols.[1] The presence of a cyclohexyl ring and a butyl chain results in strong C-H stretching and bending vibrations.
The most prominent and characteristic absorption bands for this compound are summarized in the table below. This data is compiled from the condensed phase IR spectrum available in the NIST Chemistry WebBook.[2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3400 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) |
| ~2925 | Strong | C-H Stretch (Asymmetric) | Alkane (-CH₂, -CH₃) |
| ~2855 | Strong | C-H Stretch (Symmetric) | Alkane (-CH₂, -CH₃) |
| ~1450 | Medium | C-H Bend (Scissoring) | Alkane (-CH₂) |
| ~1150 | Medium | C-O Stretch | Tertiary Alcohol |
| ~970 | Medium | C-C Stretch | Cyclohexyl Ring |
Note: The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding between the alcohol molecules.[3][4][5] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), this peak would appear as a sharper band at a higher wavenumber (around 3600 cm⁻¹).[4]
Experimental Protocol: ATR-FTIR Analysis of this compound
This protocol outlines the procedure for acquiring a high-quality FTIR spectrum of a neat (undiluted) liquid sample of this compound using an ATR accessory.
Instrumentation and Materials:
-
FTIR Spectrometer equipped with a single-bounce diamond ATR accessory.
-
This compound (liquid).
-
Isopropanol or ethanol for cleaning.
-
Lint-free laboratory wipes.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
ATR Crystal Cleaning:
-
Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned.
-
Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface.
-
Use a dry, lint-free wipe to thoroughly dry the crystal.
-
-
Background Spectrum Acquisition:
-
With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
Typical parameters for a background scan are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands and compare their wavenumbers to the reference data provided in the table above to confirm the identity of the sample as this compound.
-
-
Post-Measurement Cleaning:
-
After the measurement is complete, clean the ATR crystal as described in step 2 to remove any residual sample.
-
Logical Workflow for this compound Identification
The following diagram illustrates the logical workflow for the identification of this compound using FTIR spectroscopy.
Caption: Workflow for FTIR Identification of this compound.
Conclusion
Infrared spectroscopy, particularly with the use of an ATR accessory, provides a rapid, reliable, and straightforward method for the identification of this compound. By recognizing the characteristic absorption bands of the hydroxyl group, C-O bond, and aliphatic C-H bonds, researchers can confidently confirm the identity and purity of this important chemical intermediate. The provided protocol offers a standardized procedure to ensure the acquisition of high-quality spectral data for routine analysis in research and industrial settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reactions for 1-Butylcyclohexanol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-butylcyclohexanol via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis involves two main steps: first, the formation of a butyl Grignard reagent (e.g., butylmagnesium bromide) from the reaction of an appropriate butyl halide with magnesium metal. Second, the nucleophilic addition of this Grignard reagent to the carbonyl carbon of cyclohexanone. A final acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.[1][2]
Q2: My Grignard reaction won't start. What are the common causes and solutions?
Failure to initiate is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[3] The surface oxide layer prevents the alkyl halide from reacting with the magnesium metal.[4][5]
Solutions for Initiation:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod (carefully to avoid breaking the flask) to expose a fresh, unoxidized surface.[4]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][6] The disappearance of the iodine's purple color is a good indicator of initiation.[3]
-
Thermal Activation: Gentle warming with a heat gun or a warm water bath can provide the activation energy needed to start the reaction.[7][8] Be prepared to cool the flask once the exothermic reaction begins.[8]
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[9]
Q3: What are the most common side reactions that lower the yield of this compound?
Several side reactions can compete with the desired 1,2-addition, reducing the final product yield.[10]
-
Enolization: The Grignard reagent can act as a base, abstracting an alpha-proton from cyclohexanone to form an enolate. Upon workup, this regenerates the starting ketone. This is more common with sterically hindered Grignard reagents.[11][12]
-
Reduction: If the Grignard reagent has beta-hydrogens (which butylmagnesium bromide does), it can reduce the cyclohexanone to cyclohexanol via a hydride transfer.[11][12]
-
Wurtz Coupling: The Grignard reagent can react with unreacted 1-bromobutane to form octane (R-R).[3][11] This can be minimized by the slow, dropwise addition of the alkyl halide during reagent formation to keep its concentration low.[11]
Q4: How critical is the choice of solvent for this reaction?
The solvent is critical. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent, forming a reactive complex.[11][13]
-
Diethyl Ether (Et₂O): A traditional and effective solvent. Its high volatility helps create an inert atmosphere above the reaction mixture.[14]
-
Tetrahydrofuran (THF): Often preferred for less reactive halides as it provides better stabilization.[3][15] It can sometimes lead to different product distributions compared to Et₂O.[16]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative that can offer comparable or even superior performance, sometimes suppressing side reactions like Wurtz coupling.[11][17]
Q5: Why is my glassware and solvent preparation so important for a successful Grignard reaction?
Grignard reagents are potent bases and will react readily with acidic protons, especially water.[10][14] Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent, converting it into an alkane (butane in this case) and reducing the amount available to react with the cyclohexanone.[10] Therefore, all glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[10][18]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield of Grignard Reagent | Moisture Contamination: Glassware, solvent, or reagents are not perfectly dry.[19] | Flame-dry all glassware under an inert atmosphere.[3] Use freshly opened or distilled anhydrous solvents.[20] |
| Inactive Magnesium Surface: A layer of magnesium oxide is preventing the reaction.[3][5] | Activate the magnesium by crushing it, adding a crystal of iodine, or using a few drops of 1,2-dibromoethane.[4][6] | |
| Alkyl Halide Addition Rate: Adding the 1-bromobutane too quickly can lead to side reactions. | Add the 1-bromobutane solution dropwise to maintain a gentle, self-sustaining reflux.[8] | |
| 2. Low Yield of this compound with High Recovery of Cyclohexanone | Inactive Grignard Reagent: The concentration of active Grignard reagent is lower than assumed.[10] | Titrate the Grignard reagent solution before adding the cyclohexanone to determine its exact molarity and ensure correct stoichiometry.[10][21] |
| Enolization: The Grignard reagent is acting as a base instead of a nucleophile.[11][12] | Add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[10] The addition of cerium(III) chloride (CeCl₃) can also favor 1,2-addition over enolization.[11] | |
| 3. Significant Formation of Byproducts | Wurtz Coupling (Octane detected): Butylmagnesium bromide reacts with remaining 1-bromobutane.[11] | Ensure slow, dropwise addition of 1-bromobutane during reagent formation. Using a slight excess of magnesium can also help.[8] |
| Reduction (Cyclohexanol detected): The Grignard reagent reduces the ketone.[12] | Lowering the reaction temperature during the addition of cyclohexanone can help minimize this side reaction. | |
| 4. Reaction Mixture Turns Cloudy and Black During Grignard Formation | Overheating or Prolonged Heating: The Grignard reagent may be decomposing.[6][15] | Avoid excessive external heating. The reaction is exothermic and should sustain its own reflux.[14] Once the magnesium is consumed, proceed to the next step without unnecessary delay. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the butylmagnesium bromide reagent followed by its reaction with cyclohexanone.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
1-Bromobutane (1.0 equivalent)
-
Cyclohexanone (1.0 equivalent, relative to active Grignard)
-
Anhydrous Diethyl Ether (or THF)
-
Iodine (one small crystal)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Apparatus: Rigorously dry all glassware (a three-necked round-bottom flask, reflux condenser, and a dropping funnel) by flame-drying under a stream of inert gas (nitrogen or argon) or by oven-drying.[3] Assemble the apparatus while hot and maintain a positive pressure of inert gas.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) and a magnetic stir bar into the reaction flask.
-
Add a single crystal of iodine to activate the magnesium.[3]
-
In the dropping funnel, prepare a solution of 1-bromobutane (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the 1-bromobutane solution to the magnesium. Wait for initiation, which is indicated by the fading of the iodine color and the onset of gentle boiling (reflux).[3] If it does not start, apply gentle heat.[7]
-
Once initiated, add the rest of the 1-bromobutane solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is your Grignard reagent.[6][11]
-
-
Reaction with Cyclohexanone:
-
Cool the flask containing the Grignard reagent to 0 °C using an ice-water bath.
-
Dissolve cyclohexanone (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[11]
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10][11] This is an exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.[3]
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purify the crude this compound by distillation or flash column chromatography.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound synthesis.
Caption: Main and competing side reaction pathways.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Laboratory Synthesis of 1-n-Butylcyclohexanol [zkxb.jsu.edu.cn]
- 2. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. organic chemistry - What's the purpose of a Grignard reagent initiation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. quora.com [quora.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 1-Butylcyclohexanol by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-butylcyclohexanol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica gel (60 Å, 230-400 mesh).[1] Silica gel is a polar adsorbent, which allows for the effective separation of the moderately polar this compound from less polar impurities (like unreacted starting materials or non-polar byproducts) and more polar impurities.[2][3]
Q2: How do I select the appropriate mobile phase (eluent)?
A2: The selection of the mobile phase is critical for good separation. A solvent system with the correct polarity is required to move the this compound down the column effectively. A good starting point is a mixture of a non-polar solvent and a slightly more polar solvent, such as hexanes and ethyl acetate.[1][4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a Thin Layer Chromatography (TLC) plate.[4][5] You can determine the optimal ratio by running several TLC plates with varying solvent ratios.[6]
Q3: this compound is a colorless compound. How can I monitor the separation and identify the fractions containing the pure product?
A3: Since this compound is colorless, you cannot visually track its progress on the column.[7][8] Therefore, you must collect fractions and analyze them using Thin Layer Chromatography (TLC).[1][8] Spot each collected fraction onto a TLC plate. After developing the plate, you can visualize the spots using a UV lamp (if the compound is UV-active) or by staining the plate with a visualizing agent like potassium permanganate or p-anisaldehyde stain, which react with the alcohol to produce a colored spot.[8][9][10] Fractions containing only the spot corresponding to pure this compound should be combined.
Q4: Is there a risk of this compound decomposing on the silica gel column?
A4: Yes, there is a potential risk of dehydration. This compound is a tertiary alcohol, and tertiary alcohols are susceptible to dehydration, especially in the presence of an acidic catalyst.[11][12][13] Since silica gel is slightly acidic, prolonged exposure can catalyze the elimination of water to form 1-butylcyclohexene.[11][12] To minimize this risk, it is advisable to use silica gel that has not been activated at very high temperatures and to carry out the chromatography without unnecessary delays. If decomposition is a significant problem, using a less acidic stationary phase like neutral alumina might be considered.
Experimental Protocol: Column Chromatography of this compound
This protocol details a general procedure for the purification of 1-gram of crude this compound.
1. Preparation of the Column
-
Stationary Phase: Silica gel (approx. 30-50 g).
-
Column: A glass column with a diameter of approximately 2-3 cm.
-
Packing Method (Slurry):
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (approx. 0.5 cm).[1]
-
In a beaker, mix the silica gel with the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to form a slurry.[1]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[14]
-
Open the stopcock to drain some solvent, ensuring the solvent level never drops below the top of the silica bed.[1][15]
-
Add another thin layer of sand on top of the packed silica gel to prevent disruption during sample loading.[8]
-
2. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.[16]
-
-
Wet Loading:
3. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin elution by opening the stopcock, maintaining a consistent flow rate. For flash chromatography, apply gentle air pressure (1-2 psi).[15]
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions). A typical fraction size is 10-20 mL.
-
Start with a low polarity eluent and gradually increase the polarity if the product does not elute (gradient elution).[1] For example, start with 95:5 Hexanes:Ethyl Acetate and move to 90:10 or 85:15.
4. Analysis of Fractions
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[1][8]
-
Combine the fractions that show a single spot corresponding to this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Eluting Power of Common Solvents (Eluotropic Series)
| Solvent | Relative Polarity |
| Hexane / Petroleum Ether | Very Low |
| Toluene | Low |
| Dichloromethane | Medium-Low |
| Diethyl Ether | Medium |
| Ethyl Acetate | Medium-High |
| Acetone | High |
| Ethanol / Methanol | Very High |
This table provides a general guide to solvent polarity for chromatography on silica gel. Mixtures of these solvents can be used to fine-tune the polarity of the eluent.[6]
Table 2: Example TLC Data for Separation Monitoring
| Compound | Solvent System (Hexanes:EtOAc) | Approximate Rf Value |
| Non-polar impurity (e.g., butylbenzene) | 90:10 | 0.85 |
| This compound | 90:10 | 0.35 |
| Polar impurity (e.g., diol byproduct) | 90:10 | 0.10 |
Note: Rf values are dependent on the specific conditions (TLC plate, temperature, chamber saturation) and should be determined experimentally.[17]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Guide
Problem 1: Poor separation between this compound and an impurity.
-
Symptom: TLC analysis of collected fractions shows overlapping spots for the product and an impurity.[1]
Caption: Troubleshooting workflow for poor separation.
-
Possible Causes & Solutions:
-
Incorrect Eluent Polarity: If the Rf values are too high (spots run near the solvent front), the eluent is too polar.[18] Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). If the spots are too low, the eluent is not polar enough.[18]
-
Column Overloading: Too much crude sample was loaded onto the column, exceeding its separation capacity. Use a larger column with more silica gel or reduce the amount of sample.
-
Poor Column Packing: The silica gel was not packed uniformly, leading to channeling and poor separation. Ensure the column is packed carefully as a uniform slurry to avoid air bubbles and cracks.[2]
-
Problem 2: this compound is not eluting from the column.
-
Symptom: After passing a large volume of eluent, TLC analysis of the fractions shows no product.
Caption: Troubleshooting workflow for compound failing to elute.
-
Possible Causes & Solutions:
-
Eluent is Too Non-Polar: The mobile phase does not have sufficient polarity to displace the this compound from the silica gel.[19] Gradually increase the polarity of the eluent system (e.g., by increasing the percentage of ethyl acetate).[6]
-
Compound Decomposition: The tertiary alcohol may have reacted on the acidic silica gel.[5][11][12] Try flushing the column with a highly polar solvent like methanol to see if any material comes off. Consider using a less acidic stationary phase like neutral alumina for future attempts.
-
Incorrect Sample Loading: If the sample was dissolved in a solvent much more polar than the eluent for wet loading, it can disrupt the banding at the top of the column. Use the dry loading method to avoid this.[16]
-
Problem 3: The product is eluting too quickly (with the solvent front).
-
Symptom: TLC analysis shows the this compound spot in the very first fractions, with an Rf value close to 1.
-
Possible Causes & Solutions:
-
Eluent is Too Polar: The mobile phase is too strong, causing all components to move quickly without interacting with the stationary phase.[4][17] A new solvent system with lower polarity (e.g., a higher percentage of hexanes) must be developed using TLC.
-
Cracked Column Bed: The silica gel bed has cracked or pulled away from the walls of the column, often because the column ran dry. This creates channels for the solvent and sample to pass through without separation. The column must be repacked. Always keep the solvent level above the top of the stationary phase.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Dehydration of alcohols catalysed by metallic sulphates supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Dehydration of alcohols catalysed by metallic sulphates supported on silica gel - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Dehydration of methanol and tert-butyl alcohol on silica-alumina - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Home Page [chem.ualberta.ca]
- 19. quora.com [quora.com]
Identifying side products in the synthesis of 1-butylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-butylcyclohexanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of cyclohexanone with a butyl Grignard reagent, typically n-butylmagnesium bromide, in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
Q2: What are the primary side products I should be aware of during the synthesis of this compound via the Grignard reaction?
Several side products can form, reducing the yield and purity of the desired this compound. The principal side products include:
-
1-butylcyclohexene: Formed by the dehydration of this compound, particularly during acidic workup.
-
Octane: Results from the Wurtz coupling of the Grignard reagent with unreacted n-butyl bromide.
-
Butane: Generated from the reaction of the Grignard reagent with any protic source, such as water.
-
Unreacted Cyclohexanone: Remains in the product mixture if the reaction does not go to completion.
-
Cyclohexanol: Can be formed if the Grignard reagent acts as a reducing agent, though this is less common with primary Grignard reagents like n-butylmagnesium bromide.
Q3: My yield of this compound is very low, and I recover a significant amount of unreacted cyclohexanone. What is the likely cause?
A high recovery of starting ketone is often due to the enolization of cyclohexanone. The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming a magnesium enolate. This enolate is unreactive towards the Grignard reagent and will revert to cyclohexanone upon aqueous workup. This issue is more pronounced with sterically hindered Grignard reagents but can still occur with n-butylmagnesium bromide, especially at elevated temperatures.
Q4: After purification, I have a significant impurity with a lower boiling point than my product. What could it be?
A lower boiling point impurity is likely a hydrocarbon. The two most probable candidates are octane (from Wurtz coupling) or 1-butylcyclohexene (from dehydration). GC-MS analysis is the most effective way to differentiate between these possibilities.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the formation of common side products during the synthesis of this compound.
Problem: Low Yield of this compound and/or Presence of Significant Impurities
Step 1: Identify the Side Products
The first step in troubleshooting is to identify the nature of the impurities. The following table summarizes the key analytical data for the most common side products.
| Compound | Structure | Boiling Point (°C) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) | Key Mass Fragments (m/z) |
| This compound (Product) |
| ~210 | 0.9 (t, 3H), 1.2-1.6 (m, 14H), 1.7 (s, 1H, OH) | ~72 (C-OH), ~38, ~26, ~24, ~22, ~14 | 156 (M+), 138, 113, 99 |
| 1-butylcyclohexene |
| ~175 | 5.4 (t, 1H), 2.0 (m, 4H), 1.2-1.6 (m, 10H), 0.9 (t, 3H) | ~135 (C=C), ~121 (C=C), ~30, ~29, ~27, ~23, ~22, ~14 | 138 (M+), 110, 95, 81, 67 |
| Octane | CH₃(CH₂)₆CH₃ | ~126 | 0.9 (t, 6H), 1.2-1.3 (m, 12H) | ~32, ~29, ~23, ~14 | 114 (M+), 85, 71, 57, 43 |
| Cyclohexanone (Starting Material) |
| ~156 | 2.3 (t, 4H), 1.7-1.9 (m, 6H) | ~211 (C=O), ~42, ~27, ~25 | 98 (M+), 83, 69, 55, 42 |
Step 2: Correlate Side Products with Potential Causes and Implement Solutions
| Identified Side Product(s) | Potential Cause(s) | Recommended Solution(s) |
| High levels of unreacted cyclohexanone | Enolization: Grignard reagent acting as a base. | - Lower Reaction Temperature: Add the cyclohexanone solution slowly to the Grignard reagent at 0 °C. - Use of an Additive: The addition of CeCl₃ can enhance the nucleophilicity of the Grignard reagent and suppress enolization. |
| 1-butylcyclohexene | Dehydration of the product: Occurs during acidic workup. | - Mild Workup Conditions: Use a saturated aqueous solution of NH₄Cl for quenching the reaction instead of strong acids like HCl or H₂SO₄. - Avoid Overheating During Distillation: Purify the product using vacuum distillation to keep the temperature low. |
| Octane | Wurtz Coupling: Reaction of n-butylmagnesium bromide with unreacted n-butyl bromide. | - Slow Addition of Alkyl Halide: Add the n-butyl bromide solution dropwise to the magnesium turnings to maintain a low concentration of the halide. - Ensure Proper Initiation: A smooth and immediate initiation of the Grignard formation is crucial. If the reaction is sluggish, a small crystal of iodine can be added to activate the magnesium surface. |
| Butane | Presence of Protic Contaminants: Reaction of the Grignard reagent with water. | - Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Product Formation
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be oven-dried and cooled under an inert atmosphere.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of n-butyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the n-butyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by cloudiness and gentle refluxing), add a single crystal of iodine.
-
Grignard Reagent Synthesis: Once the reaction has initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition of Cyclohexanone: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.
Protocol 2: GC-MS Analysis of the Crude Product Mixture
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the crude product mixture in a suitable solvent (e.g., 1 mL of dichloromethane or diethyl ether) in a GC vial.
-
GC-MS Parameters (Typical):
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra with the data in the table above and with spectral libraries (e.g., NIST).
Protocol 3: ¹H NMR Analysis of the Product Mixture
-
Sample Preparation: Dissolve approximately 20 mg of the crude product in about 0.7 mL of deuterated chloroform (CDCl₃).
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Integrate the characteristic peaks for the product and each identified side product to estimate their relative molar ratios.
Visualizations
Caption: Reaction pathways for the synthesis of this compound and the formation of major side products.
Caption: A logical workflow for troubleshooting side product formation in the synthesis of this compound.
How to remove unreacted cyclohexanone from 1-butylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted cyclohexanone from 1-butylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted cyclohexanone from a this compound product mixture?
A1: The most common and effective methods for separating cyclohexanone from this compound include fractional distillation, column chromatography, and chemical separation via bisulfite extraction. The choice of method depends on the scale of the experiment, the required purity of this compound, and the available equipment.
Q2: Why can't I use simple distillation to separate cyclohexanone and this compound?
A2: Simple distillation is generally ineffective for separating liquids with close boiling points.[1] Cyclohexanone and this compound have boiling points that are too similar for efficient separation by this method, which would result in a distillate that is only slightly enriched in the lower-boiling component.[2]
Q3: Are there any safety precautions I should take when working with these compounds and separation techniques?
A3: Yes, it is crucial to work in a well-ventilated area, preferably a fume hood, especially when using flammable solvents or reagents that may release noxious gases like sulfur dioxide (in the case of bisulfite extraction).[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When performing distillations, ensure the apparatus is assembled correctly to avoid pressure buildup.
Q4: How can I confirm the purity of my this compound after the separation process?
A4: The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] These methods can detect and quantify the amount of residual cyclohexanone and other impurities.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Solution |
| Poor Separation | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a more efficient packing material. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate of 1-2 drops per second is recommended. | |
| Fluctuating temperature during distillation. | Ensure the heating mantle is properly insulated and that the distillation apparatus is shielded from drafts. | |
| No Distillate Collection | Thermometer bulb is positioned incorrectly. | The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| Insufficient heating. | Gradually increase the temperature of the heating mantle. | |
| Leak in the system. | Check all joints and connections for a proper seal. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Compounds | Inappropriate solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column. |
| Column was packed improperly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. | |
| Column was overloaded with the sample mixture. | Use a larger column or reduce the amount of sample loaded. | |
| Slow or No Elution | Solvent polarity is too low. | Gradually increase the polarity of the eluent. |
| Column is clogged. | Ensure the sample is fully dissolved and filtered before loading onto the column. |
Bisulfite Extraction
| Issue | Possible Cause | Solution |
| Incomplete Removal of Cyclohexanone | Insufficient amount of sodium bisulfite solution. | Use a larger volume or a more concentrated solution of sodium bisulfite. |
| Inadequate mixing of the layers. | Shake the separatory funnel vigorously for a sufficient amount of time to ensure complete reaction.[3] | |
| The cyclohexanone is sterically hindered for bisulfite adduct formation. | While cyclohexanone is generally reactive, highly substituted ketones may react more slowly. Increase the reaction time or consider an alternative purification method. | |
| Product Contaminated with Sulfur Compounds | Incomplete washing of the organic layer. | Wash the organic layer thoroughly with deionized water and then with a saturated sodium chloride (brine) solution to remove any residual bisulfite. |
Data Presentation
Table 1: Physical Properties of Cyclohexanone and this compound
| Property | Cyclohexanone | This compound |
| Molecular Formula | C₆H₁₀O | C₁₀H₂₀O |
| Molar Mass | 98.14 g/mol | 156.27 g/mol |
| Boiling Point | 155.6 °C at 760 mmHg | 90-91 °C at 10 Torr |
| Density | 0.947 g/cm³ | 0.9141 g/cm³ at 25 °C |
| Solubility in Water | Slightly soluble | Insoluble |
Experimental Protocols
Fractional Distillation
This method separates liquids based on differences in their boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Add the crude this compound containing unreacted cyclohexanone to the round-bottom flask, along with a few boiling chips or a magnetic stir bar.[1]
-
Heating: Gently heat the mixture using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point (cyclohexanone) will preferentially move up the column.[1]
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of cyclohexanone.
-
Separation: Once the majority of the cyclohexanone has been distilled, the temperature will either drop or start to rise significantly. At this point, change the receiving flask to collect the purified this compound.
-
Analysis: Analyze the collected fractions for purity.
Column Chromatography
This technique separates compounds based on their differential adsorption onto a solid stationary phase.
Methodology:
-
Column Packing: Prepare a chromatography column by packing it with a suitable stationary phase, such as silica gel, in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a non-polar solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent. Cyclohexanone, being more polar than any non-polar impurities but less polar than this compound, will travel down the column.
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase. This will increase the elution speed of the compounds.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.
Bisulfite Extraction
This chemical method relies on the reversible reaction of ketones with sodium bisulfite to form a water-soluble adduct.[3]
Methodology:
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for several minutes to facilitate the formation of the cyclohexanone-bisulfite adduct.[3]
-
Layer Separation: Allow the layers to separate. The aqueous layer will contain the cyclohexanone-bisulfite adduct, while the organic layer will contain the this compound.
-
Washing: Drain the aqueous layer. Wash the organic layer with deionized water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Drying and Evaporation: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and then remove the solvent by rotary evaporation to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for Fractional Distillation.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Bisulfite Extraction.
References
Technical Support Center: Synthesis of 1-Butylcyclohexanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-butylcyclohexanol. The primary synthetic route involves the Grignard reaction between cyclohexanone and an n-butylmagnesium halide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction to synthesize this compound has a very low yield. What are the most common causes?
Low yields in this Grignard synthesis typically stem from three main areas: issues with the Grignard reagent itself, suboptimal reaction conditions during the addition to cyclohexanone, or losses during the workup and purification stages.
Common errors include:
-
Moisture Contamination: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent, reducing the amount available to react with the cyclohexanone.[1]
-
Improper Reagent Formation: The n-butylmagnesium bromide may not have formed efficiently. This can be due to inactive magnesium metal, impure n-butyl bromide, or incorrect initiation of the reaction.
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, consuming the reactants and lowering the yield of this compound.
-
Poor Temperature Control: Grignard reactions are exothermic. If the temperature is too high, it can promote side reactions.[1] Conversely, if it's too low, the reaction may be sluggish or incomplete.
Q2: I suspect my Grignard reagent (n-butylmagnesium bromide) is the problem. How can I ensure it forms correctly and is active?
This is a critical step. The quality of your Grignard reagent directly impacts the overall yield.
-
Glassware and Solvent Preparation: All glassware must be rigorously dried, either in an oven overnight at >100°C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[2][3] The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be strictly anhydrous.[1][4] THF is often preferred for its ability to stabilize the Grignard reagent.[2]
-
Magnesium Activation: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it in a mortar and pestle just before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[2][5] The disappearance of the iodine color is a good indicator that the reaction has initiated.[3][6]
-
Initiation and Addition: Add a small amount of the n-butyl bromide solution to the magnesium first. Initiation is marked by gentle bubbling and the solution turning cloudy and grayish.[3] Once initiated, add the remaining n-butyl bromide dropwise at a rate that maintains a gentle reflux.[3][6]
Q3: What side reactions could be lowering my yield, and how can I minimize them?
The primary side reactions in this synthesis are enolization of the cyclohexanone and Wurtz coupling.
-
Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of cyclohexanone to form an enolate.[3][7] This regenerates the starting ketone upon acidic workup, reducing the conversion to the desired alcohol.
-
Wurtz Coupling: A portion of the Grignard reagent can react with the remaining n-butyl bromide to form octane (R-MgX + R-X → R-R).
-
Solution: Ensure slow, controlled addition of the n-butyl bromide during the Grignard formation step to maintain a low concentration of the alkyl halide in the presence of the formed Grignard reagent.[2]
-
Q4: I seem to lose a lot of my product during the workup and purification. What are the best practices for isolating this compound?
Losses during post-reaction handling are a common source of diminished yield.[9]
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.[3] Avoid using strong acids initially, as this can cause side reactions with the tertiary alcohol. The acid workup should be performed after the initial quench to neutralize the magnesium salts.[4]
-
Extraction: Use a suitable organic solvent like diethyl ether or ethyl acetate for extraction.[10] Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[10]
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to help remove dissolved water.[6][10] Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.[6][11]
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation.[6]
Data Presentation: Reaction Parameters
The choice of solvent and reaction temperature can significantly influence the outcome of the Grignard reaction. The following table summarizes typical conditions and their impact on the synthesis.
| Parameter | Condition A | Condition B | Rationale & Expected Outcome |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Tetrahydrofuran (THF) | THF has a higher boiling point and is a better Lewis base, which can help stabilize the Grignard reagent and may improve yields.[2] |
| Grignard Formation Temp. | Gentle Reflux (~35°C for Ether) | Gentle Reflux (~66°C for THF) | The reaction is typically maintained at the solvent's reflux temperature to ensure complete formation of the Grignard reagent.[6] |
| Addition to Ketone Temp. | 0 °C (Ice Bath) | Room Temperature (~20-25°C) | Lower temperatures (0 °C) are generally preferred to minimize side reactions like enolization and improve the selectivity for the desired 1,2-addition product.[3][6] |
| Typical Yield | ~50%[12] | Potentially higher (>60-80%)[2] | Optimized conditions, particularly with THF and controlled temperatures, can lead to significantly improved yields. |
Experimental Protocols
Protocol 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a dry, three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.[3]
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium.[3]
-
Initiation: Prepare a solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (approx. 10%) of this solution to the flask via the dropping funnel.[3]
-
Reaction: Wait for the reaction to initiate, which is indicated by bubbling and the disappearance of the iodine color.[6] Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the grayish, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[3]
Protocol 2: Synthesis of this compound
-
Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: Cool the cyclohexanone solution to 0 °C using an ice bath.[3][6]
-
Addition: Slowly add the prepared n-butylmagnesium bromide solution from Protocol 1 to the cooled ketone solution via a cannula or the dropping funnel over approximately 30 minutes. Maintain the temperature at 0 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.
-
Workup: Cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3] Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with diethyl ether.[11]
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3][6] The product can be further purified by flash chromatography or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for common low-yield issues.
Caption: Primary and competing side reaction pathways.
References
- 1. brainly.com [brainly.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Laboratory Synthesis of 1-n-Butylcyclohexanol [zkxb.jsu.edu.cn]
Technical Support Center: Synthesis and Purification of 1-Butylcyclohexanol
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 1-butylcyclohexanol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a structured question-and-answer format.
Question 1: My Grignard reaction to synthesize this compound is not starting or is very sluggish. What are the possible causes and how can I fix it?
Answer:
Failure of a Grignard reaction to initiate is a common issue, almost always related to the presence of moisture or the passivation of the magnesium surface.
-
Potential Causes:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to water. Any residual moisture in the reaction flask, condenser, or solvents will quench the reagent as it forms.
-
Inactive Magnesium: Magnesium turnings can have a passivating oxide layer on their surface that prevents the reaction with the alkyl halide.
-
Impure Alkyl Halide: The presence of impurities in the butyl bromide can inhibit the reaction.
-
-
Solutions:
-
Rigorous Drying: All glassware should be flame-dried or oven-dried at a high temperature (e.g., 120°C) for several hours and cooled under an inert atmosphere (nitrogen or argon) before use. Solvents like diethyl ether or THF must be anhydrous.
-
Magnesium Activation: The magnesium turnings can be activated by adding a small crystal of iodine, which chemically cleans the surface. Gentle heating or crushing the magnesium with a glass rod (carefully!) can also expose a fresh surface.
-
Use of High-Purity Reagents: Ensure the butyl bromide and solvents are of high purity and appropriately dried.
-
Question 2: My reaction worked, but the yield of this compound is very low. What are the likely side reactions?
Answer:
Low yields in the Grignard synthesis of this compound can often be attributed to side reactions. The most common of these is the Wurtz coupling reaction.
-
Primary Side Reaction:
-
Wurtz Coupling: The Grignard reagent can react with the remaining butyl bromide to form octane (C8H18). This is more likely to occur if the concentration of the alkyl halide is high or if the reaction is overheated.
-
-
Minimization Strategies:
-
Slow Addition: Add the butyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux; excessive heating can promote the coupling side reaction.
-
Question 3: After quenching my reaction and performing an extraction, my crude product is an oil and I'm having trouble purifying it by recrystallization. What should I do?
Answer:
This compound is a low-melting solid or can be an oil at room temperature, especially if impure, which can make recrystallization challenging.
-
Troubleshooting Recrystallization:
-
Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider non-polar solvents like hexanes or petroleum ether. A mixed solvent system, such as ethanol/water, can also be effective.[1]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a "seed crystal" of pure this compound can also initiate crystallization.
-
Alternative Purification: If recrystallization proves ineffective, column chromatography is an excellent alternative for purifying oily or low-melting compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in my crude this compound synthesized via a Grignard reaction?
A1: The primary impurities you can expect are:
-
Unreacted Cyclohexanone: The starting ketone may not have fully reacted.
-
Octane: Formed from the Wurtz coupling of butylmagnesium bromide and butyl bromide.
-
Unreacted Butyl Bromide: If an excess was used or the reaction did not go to completion.
-
Biphenyl-like impurities (if applicable): While not directly applicable to butyl bromide, if analogous aryl halides were used, self-coupling of the Grignard reagent can occur.
Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?
A2: Both methods can be effective, but the choice depends on the nature and quantity of the impurities.
-
Recrystallization: This is a good option if you have a solid crude product and the impurities have different solubility profiles from your desired product. It is often simpler and more scalable.
-
Column Chromatography: This method is highly effective for separating compounds with different polarities and is particularly useful for oily products or when impurities are structurally very similar to the product. It offers a high degree of purification but can be more time-consuming and require larger volumes of solvent.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring purification.
-
TLC: Allows for a quick qualitative assessment of the separation of different components in your mixture.
-
GC-MS: Provides quantitative data on the purity of your sample by separating the components and identifying them based on their mass spectra.[2]
Data Presentation
The following table provides an example of the potential purity improvement that can be achieved for a tertiary alcohol, like this compound, using recrystallization. The data is based on a study of a structurally similar compound and is for illustrative purposes.
| Purification Stage | Purity (%) | Yield (%) | Method |
| Crude Product | ~85-90 | ~50.0 | Grignard Synthesis[3] |
| After Recrystallization | >99.5 | ~92 | Cooling Crystallization |
Note: The yield for recrystallization is calculated based on the amount of crude product used in the purification step, not the overall yield from the starting materials.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Bromobutane (Butyl bromide)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow the apparatus to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. Once initiated, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes.
-
Addition of Cyclohexanone: Dissolve cyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard reagent solution in an ice bath. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
Reaction and Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexanes, petroleum ether, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[4]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then add a layer of sand on top.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
The following diagram illustrates a logical workflow for troubleshooting the purification of synthesized this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Preventing emulsion formation during 1-butylcyclohexanol workup
This technical support center provides troubleshooting guidance for common issues encountered during the workup of 1-butylcyclohexanol, particularly focusing on the prevention and resolution of emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the workup of this compound?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] During the workup of this compound synthesized via a Grignard reaction, emulsions are commonly caused by:
-
Magnesium Salts: The workup of a Grignard reaction produces finely divided magnesium salts (e.g., magnesium hydroxyhalides) that can act as emulsifying agents, stabilizing the interface between the organic and aqueous layers.[2]
-
Surfactant-like Byproducts: The reaction itself may produce byproducts that have both hydrophilic and hydrophobic properties, which can stabilize emulsions.[1][3]
-
Vigorous Shaking: Excessive agitation of the separatory funnel increases the surface area between the two phases, promoting the formation of fine droplets that are slow to coalesce.[1]
-
High Concentration of Solutes: A high concentration of the product, starting materials, or byproducts can increase the viscosity of the phases and hinder separation.[1]
Q2: How can I prevent emulsion formation in the first place?
Prevention is often the most effective strategy.[1] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1]
-
Pre-emptive Salting Out: Before the extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help prevent emulsion formation.[3]
-
Filtration Before Extraction: If the reaction mixture contains suspended solids, it is advisable to filter them out before transferring the mixture to a separatory funnel.[4]
Q3: I have already formed a persistent emulsion. What are the most effective methods to break it?
Several physical and chemical methods can be employed to break a pre-formed emulsion. The choice of method will depend on the stability of the emulsion and the scale of your experiment.
Troubleshooting Guide: Breaking Emulsions
If you encounter a stable emulsion, follow these steps sequentially.
Step 1: Patience and Gentle Agitation
For less stable emulsions, simply allowing the separatory funnel to stand undisturbed for 10-20 minutes may be sufficient for the layers to separate. Gentle swirling or lightly tapping the side of the funnel can sometimes encourage the droplets to coalesce.[5]
Step 2: Chemical Intervention - "Salting Out"
If the emulsion persists, increasing the ionic strength of the aqueous phase is a highly effective technique.[1][2]
-
Method: Add a small amount of a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.
-
Principle: The added salt increases the polarity of the aqueous phase, forcing the organic components out and disrupting the emulsion.[2]
Step 3: pH Adjustment
-
Method: If the emulsion is suspected to be stabilized by acidic or basic impurities, a careful pH adjustment can be effective. Add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise.
-
Principle: Changing the pH can protonate or deprotonate the emulsifying agents, altering their solubility and reducing their surfactant properties.[5] Be cautious, as significant pH changes can affect the stability of the target molecule.
Step 4: Physical Disruption
For more stubborn emulsions, physical or mechanical methods can be applied.
-
Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can be very effective. The fine particles of Celite® can break up the droplets that form the emulsion.[2][4]
-
Centrifugation: If the equipment is available, centrifuging the emulsion can provide the necessary force to separate the phases.[1][6]
Step 5: Solvent Addition
-
Method: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase.
-
Principle: This change in polarity or density can disrupt the delicate balance stabilizing the emulsion, leading to phase separation.[1]
Quantitative Data Summary
| Method | Principle | Advantages | Disadvantages |
| Patience & Gentle Agitation | Allows time for droplets to coalesce naturally. | Simple, no additional reagents required. | Time-consuming, may not be effective for stable emulsions. |
| Salting Out (Brine) | Increases the ionic strength of the aqueous phase.[2] | Highly effective for many emulsions, inexpensive.[1] | Introduces salt into the aqueous layer. |
| pH Adjustment | Neutralizes or alters the solubility of emulsifying agents.[5] | Effective for emulsions stabilized by acidic or basic species. | Can potentially degrade the target compound if it is pH-sensitive. |
| Filtration through Celite® | Physically disrupts the emulsion droplets.[4] | Very effective for stubborn emulsions, especially those caused by fine solids.[2][4] | Requires an additional filtration step. |
| Centrifugation | Applies mechanical force to separate the phases.[1][6] | Highly effective for small-scale, persistent emulsions. | Requires specialized equipment, may not be practical for large volumes. |
| Solvent Addition | Alters the polarity and density of the organic phase.[1] | Can be effective if the right solvent is chosen. | Introduces another solvent that must be removed later. |
Experimental Protocols
Protocol 1: Workup of this compound with Brine Wash
-
After the Grignard reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Add a volume of saturated sodium chloride solution (brine) approximately 20-30% of the total aqueous volume.
-
Gently invert the separatory funnel several times, venting frequently. Avoid vigorous shaking.
-
Allow the layers to separate. The brine should help to create a sharp interface.
-
Drain the aqueous layer.
-
Wash the organic layer with another portion of brine if necessary.
-
Drain the aqueous layer and collect the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Breaking a Persistent Emulsion with Celite® Filtration
-
If a persistent emulsion forms during the extraction, prepare a filtration apparatus (e.g., a Büchner funnel with a filter flask).
-
Place a piece of filter paper in the funnel and add a 1-2 cm pad of Celite®.
-
Wet the Celite® pad with the organic solvent being used for the extraction.
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply gentle suction to draw the mixture through the pad.
-
The filtrate should collect as two distinct layers in the filter flask.
-
Transfer the filtrate back to a clean separatory funnel and continue with the extraction.
Visualizations
Caption: Troubleshooting workflow for resolving emulsions.
Caption: Prevention versus resolution of emulsion formation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents | Semantic Scholar [semanticscholar.org]
Effect of solvent on the rate of 1-butylcyclohexanol formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-butylcyclohexanol via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through a Grignard reaction. This involves the nucleophilic addition of n-butylmagnesium bromide (a Grignard reagent) to the carbonyl carbon of cyclohexanone. The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the final tertiary alcohol product.[1]
Q2: Which solvents are recommended for this reaction, and how do they affect the reaction rate?
A2: Ethereal solvents are essential for the formation and stability of the Grignard reagent. The most commonly used solvents are diethyl ether and tetrahydrofuran (THF). THF is generally considered a superior solvent for Grignard reactions as it is a stronger Lewis base and solvates the magnesium center more effectively.[2] This enhanced solvation can lead to a significant increase in the reaction rate compared to diethyl ether.[2][3] While other ethers like dimethoxyethane (DME) can also be used, diethyl ether and THF are the most prevalent.
Q3: How does the choice of solvent influence the structure and reactivity of the Grignard reagent?
A3: The solvent plays a crucial role in the Schlenk equilibrium, which describes the composition of Grignard reagents in solution (2 RMgX ⇌ MgX₂ + MgR₂).[4] The position of this equilibrium is influenced by the solvent. In THF, Grignard reagents tend to be monomeric, which is a more reactive form.[4] In diethyl ether, they can exist as dimers or higher oligomers, which are less reactive. The better solvating ability of THF helps to break up these aggregates, making the Grignard reagent more available for the reaction.[5][6][7]
Q4: What are the most critical factors for achieving a high yield of this compound?
A4: The two most critical factors are the complete exclusion of water and the quality of the Grignard reagent. Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species, including water from the atmosphere, glassware, or solvent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon). Additionally, the concentration and purity of the Grignard reagent should be confirmed, as it can degrade over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: Glassware, solvent, or starting materials were not completely dry. | 1. Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents and ensure starting materials are dry. Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| 2. Poor quality Grignard reagent: The reagent may have degraded during storage. | 2. Use freshly prepared Grignard reagent or titrate commercially available solutions to determine the exact concentration before use. | |
| 3. Reaction did not initiate: The magnesium surface may be passivated with magnesium oxide. | 3. Activate the magnesium turnings using a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing them in the flask. | |
| 4. Incorrect stoichiometry: Inaccurate measurement of reactants. | 4. Carefully measure all reactants, especially the limiting reagent. Ensure the Grignard reagent concentration is accurately known. | |
| Presence of Cyclohexanone in Product | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1. Allow the reaction to stir for a longer period or gently reflux to ensure completion. Monitor the reaction by TLC. |
| 2. Enolization of cyclohexanone: The Grignard reagent acts as a base, abstracting an α-proton from cyclohexanone. This is more common with sterically hindered Grignard reagents. | 2. Add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. | |
| Presence of Butyl Bromide Dimer (Octane) | 1. Wurtz coupling: The Grignard reagent reacts with unreacted n-butyl bromide. | 1. Add the n-butyl bromide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the alkyl halide. |
| Formation of a Secondary Alcohol (Cyclohexanol) | 1. Reduction of cyclohexanone: The Grignard reagent with β-hydrogens can act as a reducing agent. | 1. While less common with n-butylmagnesium bromide, this side reaction can be minimized by running the reaction at a lower temperature. |
Data Presentation
Table 1: Qualitative Comparison of Common Solvents for the Formation of this compound
| Solvent | Coordinating Ability | Boiling Point (°C) | Relative Reaction Rate | Notes |
| Diethyl Ether | Good | 34.6 | Moderate | Standard solvent, but can lead to slower reactions. Grignard reagent may be dimeric or oligomeric.[4] |
| Tetrahydrofuran (THF) | Excellent | 66 | Fast | Generally the preferred solvent. Promotes monomeric, more reactive Grignard species and allows for higher reaction temperatures, leading to faster rates.[2][3] |
| Dimethoxyethane (DME) | Excellent | 85 | Fast | A good alternative to THF, with a higher boiling point. |
| Toluene/Benzene | Poor | 111 / 80 | Very Slow/Inert | Not suitable as the primary solvent as they do not effectively solvate the Grignard reagent. Can be used as a co-solvent in some cases. |
Experimental Protocols
Protocol 1: Synthesis of this compound in Diethyl Ether
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
n-Butyl bromide
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous diethyl ether.
-
Add a small portion of the n-butyl bromide solution to the flask to initiate the reaction (indicated by bubbling and a loss of the iodine color).
-
Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclohexanone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: Synthesis of this compound in THF
The procedure is similar to Protocol 1, with the substitution of anhydrous THF for anhydrous diethyl ether. Due to the higher boiling point of THF, the reaction can be gently refluxed to increase the rate if necessary.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Catalyst Selection for Optimizing 1-Butylcyclohexanol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1-butylcyclohexanol.
Synthesis of this compound via Grignard Reaction
The synthesis of this compound is commonly achieved through the nucleophilic addition of a butyl Grignard reagent (n-butylmagnesium bromide) or n-butyllithium to cyclohexanone. This section addresses common issues encountered during this synthesis.
Troubleshooting Guide: Grignard Synthesis
Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?
A1: Failure to initiate is a common issue in Grignard reactions. Several factors can contribute to this:
-
Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents like diethyl ether or THF must be anhydrous.
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Gently crush the magnesium turnings with a glass rod (avoid metal as it can cause sparks) to expose a fresh surface. Adding a small crystal of iodine can also help activate the magnesium surface.
-
Impurities in the Alkyl Halide: Ensure the n-butyl bromide is pure and free from water or other protic impurities.
Q2: My Grignard reaction started but then stopped, and the yield is very low. What could be the problem?
A2: A sluggish or incomplete reaction can be due to several factors:
-
Insufficient Mixing: Ensure vigorous stirring to maintain contact between the reactants.
-
Low Reaction Temperature: While the reaction is exothermic and often self-sustaining, a very low ambient temperature might slow it down. Gentle warming with a water bath may be necessary to maintain a gentle reflux.
-
Side Reactions: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with the remaining n-butyl bromide. This can be minimized by the slow, dropwise addition of the n-butyl bromide solution to the magnesium suspension.
Q3: I am observing the formation of a significant amount of a byproduct with a different retention time in my GC analysis. What could it be?
A3: Besides the desired this compound, several byproducts can form:
-
Biphenyl (if using bromobenzene for practice): This is a common byproduct from the coupling of the Grignard reagent.
-
Unreacted Cyclohexanone: This indicates an incomplete reaction.
-
Cyclohexanol: This can form if the Grignard reagent acts as a reducing agent, which is more common with sterically hindered ketones. For cyclohexanone, this is less of a concern.
Frequently Asked Questions (FAQs): Grignard Synthesis
Q1: What is the typical yield for the synthesis of this compound using a Grignard reaction?
A1: The laboratory synthesis of 1-n-butylcyclohexanol by the reaction of n-butylmagnesium bromide with cyclohexanone can achieve a yield of approximately 50.0%.[1]
Q2: Can I use n-butyllithium instead of n-butylmagnesium bromide?
A2: Yes, n-butyllithium is a suitable alternative and is also a powerful nucleophile for this reaction. However, it is generally more reactive and pyrophoric than the Grignard reagent, requiring more stringent handling precautions.
Q3: How do I properly quench a Grignard reaction?
A3: The reaction is typically quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide intermediate to form the alcohol and converts the magnesium salts into water-soluble species, facilitating their removal during the workup. A dilute acid solution (e.g., 1 M HCl) can also be used.
Dehydration of this compound
The acid-catalyzed dehydration of this compound is a common method for synthesizing alkenes, primarily 1-butylcyclohexene and butylidenecyclohexane. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and selectivity of the desired alkene isomer.
Catalyst Performance in this compound Dehydration
| Catalyst | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Notes |
| H₂SO₄ (conc.) | 100-140 | 1-2 h | >95 | Moderate | Prone to charring and side reactions. Selectivity favors the more stable endocyclic alkene (1-butylcyclohexene). |
| H₃PO₄ (85%) | 150-170 | 2-4 h | High | Good | Generally cleaner than H₂SO₄ with fewer side products. Favors the endocyclic alkene. |
| p-TsOH | 80-110 (in Toluene) | 3-6 h | High | Good | Milder acid catalyst, often used with a Dean-Stark trap to remove water and drive the equilibrium. |
| Amberlyst-15 | 100-130 | 4-8 h | >90 | Good | Solid acid catalyst, easily separable from the reaction mixture. Good thermal stability. |
| Montmorillonite K-10 | 100-150 | 5-10 h | Variable | Good | A type of clay that acts as a solid acid catalyst. Can be a "greener" alternative. |
| γ-Al₂O₃ | 300-400 | Gas Phase | High | Variable | Used in gas-phase dehydration. Selectivity can be tuned by modifying the catalyst surface. |
| Zeolite (H-ZSM-5) | 200-350 | Gas Phase | High | High | Shape-selective solid acid catalyst. Can favor the formation of specific isomers. |
Note: The data presented is a summary based on typical conditions for tertiary alcohol dehydration and may require optimization for specific experimental setups.
Troubleshooting Guide: Dehydration Reaction
Q1: My dehydration reaction resulted in a low yield of alkenes. What are the potential reasons?
A1: Low yields in dehydration reactions can stem from several issues:
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider increasing the reaction time or temperature. If using a liquid-phase reaction, ensure efficient removal of water using a Dean-Stark apparatus.
-
Catalyst Deactivation: Solid acid catalysts can lose activity due to coking (deposition of carbonaceous material) or poisoning. Regeneration of the catalyst (e.g., by calcination) may be necessary.
-
Reversibility of the Reaction: The hydration of the alkene product back to the alcohol can occur if water is not effectively removed from the reaction mixture.
Q2: My product is a mixture of alkene isomers. How can I control the selectivity?
A2: The formation of different alkene isomers (e.g., endocyclic vs. exocyclic) is common in the dehydration of substituted cyclohexanols.
-
Thermodynamic vs. Kinetic Control: The more substituted (and generally more stable) endocyclic alkene (1-butylcyclohexene) is the thermodynamically favored product. Higher reaction temperatures and longer reaction times tend to favor this isomer. The less substituted exocyclic alkene (butylidenecyclohexane) is often the kinetically favored product, and its formation may be enhanced under milder conditions.
-
Catalyst Choice: The pore structure of solid acid catalysts like zeolites can influence selectivity based on the size and shape of the transition states for the formation of different isomers.
Q3: The reaction mixture turned dark brown or black, especially when using sulfuric acid. Why did this happen and how can I avoid it?
A3: Charring or polymerization of the starting material and/or product is a common side reaction in strong acid-catalyzed dehydrations, particularly with concentrated sulfuric acid. To minimize this:
-
Use a Milder Catalyst: Phosphoric acid or a solid acid catalyst are generally less prone to causing charring.
-
Control the Temperature: Avoid excessively high temperatures.
-
Use a Solvent: Performing the reaction in a high-boiling inert solvent like toluene or xylene can help to moderate the reaction temperature.
Frequently Asked Questions (FAQs): Dehydration Reaction
Q1: What is the mechanism of the acid-catalyzed dehydration of this compound?
A1: The dehydration of a tertiary alcohol like this compound proceeds through an E1 (elimination, unimolecular) mechanism. The three main steps are:
-
Protonation of the hydroxyl group: The alcohol is protonated by the acid catalyst to form a good leaving group (water).
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.
Q2: Can carbocation rearrangements occur during the dehydration of this compound?
A2: In the case of this compound, the initially formed tertiary carbocation is already quite stable. Significant rearrangements are less likely compared to the dehydration of secondary alcohols where a less stable secondary carbocation might rearrange to a more stable tertiary one.
Q3: How can I purify the alkene product?
A3: The alkene product is typically less polar than the starting alcohol. Purification can be achieved by:
-
Distillation: The alkenes will have a lower boiling point than the starting alcohol.
-
Column Chromatography: Using a non-polar eluent (e.g., hexanes) on a silica gel column will allow for the separation of the non-polar alkene from the more polar alcohol.
-
Aqueous Workup: Washing the reaction mixture with a dilute base solution (e.g., sodium bicarbonate) will neutralize the acid catalyst. Subsequent washing with water and brine will remove any remaining water-soluble impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
n-Butyl bromide
-
Anhydrous diethyl ether or THF
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of n-butyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the n-butyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of a cloudy solution indicate initiation.
-
Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.
Protocol 2: Dehydration of this compound using p-Toluenesulfonic Acid
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount, e.g., 5 mol%)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.0 equivalent), a catalytic amount of p-TsOH, and toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the toluene under reduced pressure.
-
The resulting crude alkene mixture can be purified by distillation.
Visualizations
References
Minimizing the formation of isomeric byproducts of 1-butylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the formation of isomeric and other byproducts during the synthesis of 1-butylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what are the common byproducts?
The most common and direct method for synthesizing this compound is the Grignard reaction. This involves reacting cyclohexanone with a butylmagnesium halide (typically bromide or chloride). While the desired product is the tertiary alcohol, several byproducts can form, reducing the yield and purity.
The main byproducts include:
-
Non-isomeric byproducts:
-
Cyclohexanol: Formed from the reduction of cyclohexanone.
-
Unreacted Cyclohexanone: Results from the enolization of cyclohexanone by the Grignard reagent acting as a base.[1]
-
Octane (from n-butyl Grignard): Arises from the Wurtz coupling of the Grignard reagent with unreacted butyl halide.
-
-
Isomeric byproducts:
-
Butylcyclohexene isomers: These are typically formed by the dehydration of this compound, which can occur during an acidic workup or upon heating (e.g., during distillation).
-
Q2: What causes the formation of unreacted cyclohexanone, and how can it be minimized?
The Grignard reagent is a strong base and can deprotonate the alpha-carbon of cyclohexanone to form an enolate.[1][2] This enolate is unreactive towards the Grignard reagent and will be protonated back to cyclohexanone during the workup, leading to a lower yield of the desired alcohol. This is a more significant issue with sterically hindered Grignard reagents.[3][4]
To minimize enolization:
-
Control the temperature: Add the cyclohexanone solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[2]
-
Ensure efficient stirring: Good mixing prevents localized high concentrations of the Grignard reagent.
Q3: How can the formation of butylcyclohexene isomers be prevented?
Butylcyclohexene isomers are primarily formed by the acid-catalyzed dehydration of the this compound product. The tertiary alcohol is particularly susceptible to elimination reactions under acidic conditions.
To prevent dehydration:
-
Use a mild quenching agent: During the workup, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid like HCl or H₂SO₄.[2]
-
Avoid excessive heat: If purification by distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.
Troubleshooting Guides
Problem 1: Low yield of this compound with significant recovery of starting material (cyclohexanone).
| Possible Cause | Recommended Solution |
| Enolization of Cyclohexanone | The Grignard reagent acted as a base instead of a nucleophile. Maintain a low reaction temperature (0 °C) during the addition of cyclohexanone. Ensure the Grignard reagent is added slowly to a well-stirred solution of the ketone. |
| Inactive Grignard Reagent | The Grignard reagent may have degraded due to exposure to moisture or air. Use anhydrous solvents (e.g., diethyl ether, THF) and flame-dried glassware.[2] Ensure the magnesium turnings are fresh and activated (a small crystal of iodine can help initiate the reaction).[2] |
| Inefficient Workup | The product may have been lost during extraction. Ensure proper separation of aqueous and organic layers. Perform multiple extractions of the aqueous layer with a suitable solvent like diethyl ether. |
Problem 2: Presence of a significant amount of cyclohexanol in the product mixture.
| Possible Cause | Recommended Solution |
| Reduction of Cyclohexanone | With some Grignard reagents, a hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon of the ketone, reducing it to a secondary alcohol.[1] This can be minimized by maintaining a low reaction temperature. |
| Impure Grignard Reagent | If the Grignard reagent was prepared in the presence of isopropanol (used for cleaning glassware, for instance), it could lead to the formation of magnesium isopropoxide, a reducing agent. Ensure all reagents and glassware are free from alcohol contaminants. |
Problem 3: Detection of alkene byproducts (butylcyclohexenes) in the final product.
| Possible Cause | Recommended Solution |
| Acid-Catalyzed Dehydration | The workup was too acidic, causing the elimination of water from the tertiary alcohol. Use a saturated aqueous solution of ammonium chloride for quenching instead of strong acids.[2] |
| Thermal Decomposition | The product dehydrated during purification by distillation. Purify the product using vacuum distillation to reduce the required temperature. Alternatively, use column chromatography for purification. |
Data Presentation
The following tables provide a qualitative overview of the expected impact of key reaction parameters on product and byproduct formation.
Table 1: Effect of Temperature on Product Distribution
| Temperature | This compound Yield | Unreacted Cyclohexanone (Enolization) | Cyclohexanol (Reduction) |
| Low (e.g., 0 °C) | Higher | Lower | Lower |
| Room Temperature | Moderate | Moderate | Moderate |
| High (e.g., Reflux) | Lower | Higher | Higher |
Table 2: Effect of Workup Conditions on Isomeric Byproduct Formation
| Workup Reagent | This compound Purity | Butylcyclohexene Formation |
| Saturated aq. NH₄Cl | High | Minimized |
| Dilute HCl or H₂SO₄ | Lower | Significant |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
1-Bromobutane (1.1 equivalents)
-
Anhydrous diethyl ether
-
Iodine (one small crystal)
-
Cyclohexanone (1.0 equivalent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard flame-dried glassware for Grignard reaction
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings and a small crystal of iodine in the flask.
-
Add a solution of 1-bromobutane in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the 1-bromobutane solution to the magnesium to initiate the reaction (indicated by bubbling and a grayish color).
-
Once initiated, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Cyclohexanone:
-
In a separate flame-dried flask, dissolve cyclohexanone in anhydrous diethyl ether.
-
Cool the cyclohexanone solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled cyclohexanone solution via a cannula or dropping funnel over 30-45 minutes, maintaining the temperature at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the optimized synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Butylcyclohexanol and tert-Butylcyclohexanol in Acid-Catalyzed Dehydration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 1-butylcyclohexanol and tert-butylcyclohexanol, with a focus on acid-catalyzed dehydration reactions. Understanding the relative reactivity of these isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and controlling product distributions in the development of novel chemical entities. This document summarizes key theoretical principles, presents available experimental data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes.
Executive Summary
The reactivity of this compound and tert-butylcyclohexanol in acid-catalyzed dehydration is primarily governed by the stability of the carbocation intermediate formed during the reaction and the steric environment around the hydroxyl group. Both are tertiary alcohols, leading to the formation of tertiary carbocations. However, the structural differences between the n-butyl and tert-butyl substituents introduce subtle but significant variations in steric hindrance, which can influence the rate of reaction and the distribution of alkene products.
Based on established principles of physical organic chemistry, tert-butylcyclohexanol is predicted to exhibit a slightly faster rate of dehydration compared to this compound due to the greater steric strain relief upon carbocation formation. The product distribution for both alcohols is expected to follow Zaitsev's rule, favoring the formation of the most substituted alkene.
Theoretical Framework: The E1 Dehydration Mechanism
The acid-catalyzed dehydration of tertiary alcohols, such as this compound and tert-butylcyclohexanol, proceeds through a unimolecular elimination (E1) mechanism. This multi-step process involves:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).
-
Formation of a Carbocation: The protonated alcohol dissociates to form a tertiary carbocation and a water molecule. This is the rate-determining step of the reaction.
-
Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond.
The rate of the E1 reaction is primarily dependent on the stability of the carbocation intermediate. Tertiary carbocations are significantly more stable than secondary or primary carbocations due to the electron-donating inductive effects and hyperconjugation from the alkyl groups. Both this compound and tert-butylcyclohexanol form tertiary carbocations, suggesting they will both readily undergo dehydration.
Comparative Reactivity Analysis
While both alcohols are tertiary and are expected to react readily via an E1 mechanism, their relative reactivities can be influenced by steric factors.
-
This compound: The n-butyl group is relatively flexible and can adopt conformations that minimize steric interactions with the cyclohexane ring.
-
tert-Butylcyclohexanol: The bulky tert-butyl group is sterically demanding and "locks" the cyclohexane ring into a specific chair conformation, with the tert-butyl group in the equatorial position to minimize 1,3-diaxial interactions. This steric bulk can lead to greater ground-state strain.
The relief of this steric strain upon moving from the sp³-hybridized alcohol to the sp²-hybridized planar carbocation can be a driving force for the reaction. Therefore, it is hypothesized that tert-butylcyclohexanol may undergo dehydration at a slightly faster rate than this compound due to a greater relief of steric strain in the transition state leading to the carbocation.
Quantitative Data Comparison
| Parameter | This compound (Predicted) | tert-Butylcyclohexanol (Predicted) | General Tertiary Alcohol (Experimental Example: tert-Butanol) |
| Relative Rate of Dehydration | Slightly Slower | Slightly Faster | Fast |
| Reaction Conditions | Mild to moderate acid, gentle heating | Mild to moderate acid, gentle heating | 60-110 °C, p-toluenesulfonic acid catalyst |
| Major Alkene Product(s) | 1-Butyl-1-cyclohexene | 1-tert-Butyl-1-cyclohexene | Isobutylene |
| Minor Alkene Product(s) | Butylidenecyclohexane | tert-Butylidenecyclohexane | Not applicable |
| Typical Yield | >80% | >80% | High conversion, often near quantitative |
Experimental Protocols
The following are generalized experimental protocols for the acid-catalyzed dehydration of this compound and tert-butylcyclohexanol. These can be adapted and optimized for specific laboratory conditions and analytical requirements.
Protocol 1: Dehydration of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
Procedure:
-
Place 10.0 g of this compound into a 100 mL round-bottom flask.
-
Carefully add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid to the flask while swirling.
-
Add a few boiling chips and assemble a simple distillation apparatus.
-
Gently heat the mixture in the heating mantle.
-
Collect the distillate, which will be a mixture of the alkene product and water. The distillation temperature should be monitored.
-
Transfer the distillate to a separatory funnel and wash sequentially with 10 mL of water, 10 mL of saturated sodium bicarbonate solution, and 10 mL of brine.
-
Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.
-
Decant the dried liquid into a clean, pre-weighed flask to determine the crude yield.
-
The product can be further purified by fractional distillation.
-
Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Protocol 2: Dehydration of tert-Butylcyclohexanol
The protocol for the dehydration of tert-butylcyclohexanol is identical to that of this compound, with the substitution of tert-butylcyclohexanol as the starting material. Due to the potential for a slightly faster reaction rate, careful monitoring of the reaction temperature is advised.
Visualizations
Reaction Mechanism
The following diagram illustrates the E1 dehydration mechanism for a generic 1-alkylcyclohexanol.
Caption: General E1 dehydration mechanism for a 1-alkylcyclohexanol.
Experimental Workflow
The following diagram outlines the general experimental workflow for the dehydration of cyclohexanols followed by product analysis.
Caption: Experimental workflow for alcohol dehydration and product analysis.
Conclusion
Both this compound and tert-butylcyclohexanol are expected to undergo efficient acid-catalyzed dehydration via an E1 mechanism due to the formation of a stable tertiary carbocation intermediate. Theoretical considerations of steric strain suggest that tert-butylcyclohexanol may react at a slightly faster rate than this compound. The major product for both reactions is predicted to be the most substituted alkene, in accordance with Zaitsev's rule. The provided experimental protocols offer a robust starting point for the synthesis and comparative analysis of the alkene products from these two important tertiary alcohols. Further kinetic studies under identical conditions are warranted to provide definitive quantitative comparisons of their reactivities.
A Comparative Guide to 1H NMR Spectra of Cis and Trans Substituted Cyclohexanols
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Stereoisomeric Differentiation via 1H NMR Spectroscopy
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, profoundly influencing a molecule's biological activity and physical properties. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful, non-destructive tool for the unambiguous differentiation of stereoisomers. This guide provides a comprehensive comparison of the 1H NMR spectral features of cis and trans isomers of substituted cyclohexanols, supported by experimental data and detailed protocols.
The key to distinguishing between cis and trans isomers of substituted cyclohexanols lies in the analysis of the chemical shifts (δ) and coupling constants (J) of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton, H-1). The orientation of this proton, whether axial or equatorial, is dictated by the stereochemistry of the molecule and significantly impacts its local electronic environment and its interaction with neighboring protons.
The Decisive Role of Conformation
In substituted cyclohexanes, the bulky substituent, such as a tert-butyl group, preferentially occupies an equatorial position to minimize steric strain. This locks the cyclohexane ring into a specific chair conformation. Consequently, the hydroxyl group and the carbinol proton (H-1) are forced into either axial or equatorial positions, depending on the isomer.
-
In the trans isomer, the hydroxyl group is equatorial, and the H-1 proton is axial .
-
In the cis isomer, the hydroxyl group is axial, and the H-1 proton is equatorial .
This difference in the spatial orientation of the H-1 proton is the fundamental reason for the distinct 1H NMR spectra observed for cis and trans isomers.
Comparative 1H NMR Data of 4-tert-Butylcyclohexanol Isomers
The following table summarizes the key 1H NMR spectral data for the H-1 proton of cis- and trans-4-tert-butylcyclohexanol, a classic example used for demonstrating these spectral differences.
| Isomer | H-1 Position | Chemical Shift (δ) of H-1 (ppm) | Multiplicity of H-1 | Coupling Constants (J) of H-1 (Hz) |
| trans | Axial | ~3.5 | Triplet of triplets (tt) or multiplet | J_ax-ax ≈ 11.1 Hz, J_ax-eq ≈ 4.3 Hz |
| cis | Equatorial | ~4.0[1] | Pentet or multiplet | J_eq-ax ≈ 3.0 Hz, J_eq-eq ≈ 2.7 Hz |
Key Observations:
-
Chemical Shift: The equatorial H-1 proton in the cis isomer is deshielded and appears at a higher chemical shift (downfield) compared to the axial H-1 proton in the trans isomer.[1] This is because the equatorial proton lies in the deshielding region of the C-C single bonds of the cyclohexane ring.
-
Coupling Constant: The magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.
-
In the trans isomer, the axial H-1 proton has two adjacent axial protons and two adjacent equatorial protons. The coupling between two axial protons (dihedral angle ≈ 180°) is large (J_ax-ax ≈ 7-12 Hz), while the coupling between an axial and an equatorial proton (dihedral angle ≈ 60°) is small (J_ax-eq ≈ 1-5 Hz). This results in a complex multiplet, often appearing as a triplet of triplets, with a large coupling constant.
-
In the cis isomer, the equatorial H-1 proton has two adjacent axial protons and two adjacent equatorial protons. Both the equatorial-axial and equatorial-equatorial couplings are small (J_eq-ax and J_eq-eq ≈ 1-5 Hz) due to their respective dihedral angles of approximately 60° and 60°. This leads to a narrower multiplet with small coupling constants.
-
Experimental Protocol for 1H NMR Analysis
A standardized experimental protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
-
Sample Amount: Weigh approximately 5-25 mg of the substituted cyclohexanol isomer.[2]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3] The choice of solvent is critical as it must dissolve the compound and should not have signals that overlap with the signals of interest.[4]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming can aid dissolution.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3][5]
-
Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solvent. TMS provides a sharp singlet at 0 ppm.[2]
-
Labeling: Clearly label the NMR tube with the sample identification.[5]
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The data is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. The homogeneity of the magnetic field is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
Acquisition Parameters: Standard 1D proton NMR acquisition parameters are generally sufficient. This includes setting the appropriate spectral width, number of scans, and relaxation delay. For dilute samples, a greater number of scans may be required to improve the signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).
Visualization of Key Spectral Differences and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Key 1H NMR differences between cis and trans substituted cyclohexanols.
Figure 2: A generalized workflow for 1H NMR sample preparation and analysis.
References
- 1. homework.study.com [homework.study.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods for 1-Butylcyclohexanol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule can dramatically influence its pharmacological and toxicological properties. While single-crystal X-ray crystallography has long been considered the "gold standard" for this purpose, a suite of powerful spectroscopic techniques offers viable and often more accessible alternatives. This guide provides a detailed comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of the absolute configuration of chiral 1-butylcyclohexanol derivatives.
This comprehensive overview presents a comparative analysis of these techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparing the Techniques
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of confidence. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Formation of diastereomers with distinct NMR spectra upon reaction with a chiral derivatizing agent. |
| Sample State | Single crystal | Solution | Solution | Solution |
| Sample Amount | < 1 mg (single crystal of ~0.1 mm) | 1-10 mg | 0.1-1 mg | 1-5 mg |
| Experimental Time | 6-24 hours for data collection | 1-4 hours | < 1 hour | 4-8 hours (including derivatization) |
| Data Analysis | Refinement of the crystal structure and determination of the Flack parameter. | Comparison of experimental spectrum with quantum chemical calculations. | Comparison of experimental spectrum with quantum chemical calculations or empirical rules. | Analysis of chemical shift differences (Δδ) between diastereomers. |
| Confidence Level | Unambiguous and definitive ("gold standard"). | High, with strong correlation between experimental and calculated spectra. | High, but model-dependent. | High, but can be ambiguous for sterically hindered or conformationally flexible molecules. |
| Key Requirement | High-quality single crystal. | A chiral molecule with IR active vibrational modes. | A chromophore near the stereocenter. | A reactive functional group (e.g., -OH) for derivatization. |
In-Depth Analysis and Experimental Protocols
X-ray Crystallography: The Definitive Method
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] The method relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[1][2] This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which allows for the determination of the absolute structure.[1][2] The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to 0 with a small standard uncertainty confirms the correct absolute configuration, while a value near 1 suggests the structure should be inverted.[4][5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the enantiomerically pure this compound derivative are required. This is often the most challenging step and can be attempted by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation) is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct or Patterson methods and then refined against the experimental data to obtain the precise atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data. The Flack parameter is calculated, and a value close to zero (e.g., 0.05 ± 0.04) provides high confidence in the assigned absolute stereochemistry.
Logical Workflow for Absolute Configuration Determination using X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT).[7] A good match between the experimental and calculated spectra for a given enantiomer provides high confidence in the assignment of its absolute configuration.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Quantum Chemical Calculations: The 3D structure of one enantiomer of the molecule is built, and a conformational search is performed to identify all low-energy conformers. The VCD and IR spectra for each conformer are then calculated using DFT. A Boltzmann-weighted average of the calculated spectra is generated.
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image. A high degree of similarity in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Logical Relationship for VCD-based Absolute Configuration Assignment
Caption: Decision process for VCD-based absolute configuration assignment.
Electronic Circular Dichroism (ECD): Sensitivity to Chromophores
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations. ECD is particularly sensitive to the electronic environment around a chromophore. For this compound derivatives, the hydroxyl group itself is a weak chromophore, but derivatization to introduce a stronger chromophore (e.g., a benzoate ester) can significantly enhance the ECD signal and improve the reliability of the analysis.
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: A dilute solution of the this compound derivative (or a chromophore-containing derivative) is prepared in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The ECD and UV-Vis spectra are recorded on a CD spectropolarimeter.
-
Quantum Chemical Calculations: Similar to VCD, a conformational analysis is performed, and the ECD spectrum for one enantiomer is calculated using time-dependent DFT (TD-DFT).
-
Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectra of both enantiomers to assign the absolute configuration.
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Method
The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[2][4] It involves the reaction of the chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[4] These diastereomers exhibit different ¹H NMR chemical shifts for the protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced based on an established conformational model of the Mosher's esters.[2][4] While originally developed for secondary alcohols, this method has been successfully extended to tertiary alcohols.
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization: The chiral this compound is reacted in two separate NMR tubes with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a base (e.g., pyridine) to form the corresponding (S)- and (R)-Mosher's esters.
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric ester products. 2D NMR experiments (e.g., COSY, HSQC) may be necessary to assign the proton signals unambiguously.
-
Data Analysis: The chemical shifts of the protons on both sides of the stereocenter are assigned for both the (R)- and (S)-esters. The chemical shift differences (Δδ = δS - δR) are calculated for each pair of corresponding protons.
-
Configuration Assignment: The signs of the Δδ values are analyzed. According to the Mosher's model, protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values, allowing for the assignment of the absolute configuration.
Experimental Workflow for Mosher's Method
Caption: Workflow for the Mosher's ester method.
Conclusion: Selecting the Optimal Technique
X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of absolute configuration, provided that suitable single crystals can be obtained. Its definitive nature makes it the method of choice for regulatory submissions and fundamental structural studies.
For non-crystalline samples or when a rapid, solution-state analysis is preferred, VCD spectroscopy offers a powerful and reliable alternative. Its ability to probe the entire molecular structure without the need for a chromophore makes it broadly applicable.
ECD spectroscopy is a valuable tool, particularly when the molecule contains a UV-Vis chromophore or can be easily derivatized to include one. It is generally faster than VCD but may be less universally applicable.
The Mosher's method (NMR) provides a well-established and accessible approach that does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. However, the derivatization step adds to the experimental time, and the analysis can be complex for sterically hindered or conformationally flexible molecules.
Ultimately, the choice of technique will depend on the specific research question, the properties of the this compound derivative, and the available resources. For critical applications in drug development, orthogonal confirmation of the absolute configuration by two different methods is often recommended to ensure the highest level of confidence.
References
- 1. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 5. Howard Flack and the Flack Parameter | MDPI [mdpi.com]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Butylcyclohexanol and Other Tertiary Alcohols for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, tertiary alcohols are a pivotal class of compounds, offering unique structural motifs and influencing the physicochemical properties of molecules. This guide provides a comprehensive comparative analysis of 1-butylcyclohexanol and other relevant tertiary alcohols, with a focus on their synthesis, performance, and potential applications in drug development. The information presented is supported by experimental data and detailed protocols to assist researchers in their scientific endeavors.
Synthesis of Tertiary Alcohols: A Comparative Overview
The synthesis of tertiary alcohols is most commonly achieved through the nucleophilic addition of organometallic reagents to ketones or esters. The Grignard reaction stands as a classic and versatile method for this transformation. However, alternative methods such as the Barbier reaction and the use of organolithium reagents offer distinct advantages in specific contexts.
Table 1: Comparative Analysis of Synthetic Methodologies for Tertiary Alcohols
| Method | Description | Advantages | Disadvantages | Typical Yields (%) |
| Grignard Reaction | Addition of a pre-formed organomagnesium halide (Grignard reagent) to a ketone or ester.[1][2] | High yields, wide substrate scope.[2] | Requires anhydrous conditions, sensitive to acidic protons.[1] | 50-95%[1][3] |
| Barbier Reaction | In-situ generation of the organometallic reagent from a metal (e.g., Mg, Zn) and an alkyl halide in the presence of a carbonyl compound.[4][5] | Operationally simpler, can sometimes be performed in aqueous media (green chemistry).[4] | Can result in lower yields due to side reactions.[6] | 40-92%[6] |
| Organolithium Reaction | Addition of a pre-formed organolithium reagent to a ketone or ester.[1] | More reactive than Grignard reagents, useful for sterically hindered ketones.[1] | Highly reactive and requires stringent anhydrous and inert conditions. | 80-95%[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from cyclohexanone and n-butylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (initiator)
-
Anhydrous diethyl ether
-
n-Butyl bromide
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated as indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the Grignard reagent formation is complete, cool the flask in an ice bath.
-
Reaction with Cyclohexanone: Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation. A typical yield for this reaction is approximately 50%.[3]
Protocol 2: Synthesis of a Tertiary Alcohol via Barbier Reaction
This protocol provides a general procedure for the Barbier reaction.
Materials:
-
Ketone or aldehyde
-
Activated magnesium powder
-
Alkyl halide
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing the ketone or aldehyde (1.2 mmol) and activated magnesium powder (2.4 mmol), add anhydrous THF.
-
Add the alkyl halide (1.8 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the required duration (e.g., 1 hour).
-
Upon completion, hydrolyze the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude tertiary alcohol.[1]
Physicochemical Properties: A Comparative Look
The substitution pattern on the cyclohexyl ring and the nature of the alkyl group significantly influence the physicochemical properties of tertiary alcohols. These properties, in turn, affect their reactivity, formulation, and biological activity.
Table 2: Physicochemical Properties of Selected Tertiary Alcohols
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C10H20O | 156.27 | 103 | 90-91 @ 10 Torr |
| 4-tert-Butylcyclohexanol | C10H20O | 156.27 | 62-70 | 110-115 @ 15 mmHg |
| tert-Amyl alcohol (2-methyl-2-butanol) | C5H12O | 88.15 | -9 | 101-103 |
Note: Data for this compound and 4-tert-butylcyclohexanol from various sources. Data for tert-amyl alcohol from Wikipedia.[7]
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and purity assessment of synthesized alcohols.
This compound:
-
¹H NMR: The spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the cyclohexyl protons. The hydroxyl proton will appear as a singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: The spectrum will display signals for the four distinct carbons of the butyl group and the carbons of the cyclohexyl ring, including the quaternary carbon bearing the hydroxyl group.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Strong C-H stretching absorptions will be observed around 2850-3000 cm⁻¹.
(Note: Specific, high-resolution spectra for this compound were not available in the searched literature.)
Role in Drug Discovery and Development
Tertiary alcohols are of significant interest in drug discovery due to their potential to enhance metabolic stability. Unlike primary and secondary alcohols, which are susceptible to oxidation to aldehydes/carboxylic acids and ketones, respectively, tertiary alcohols cannot be readily oxidized. This steric hindrance can also reduce the rate of glucuronidation, another major metabolic pathway.
The introduction of a bulky alkyl group, such as a butyl or tert-butyl group, can also influence a molecule's lipophilicity and its ability to interact with hydrophobic pockets in target proteins.[8]
Signaling Pathways and Biological Activity
While specific data on the direct interaction of this compound with signaling pathways is limited, studies on other alcohols, including tertiary alcohols like t-butanol, have shown effects on various cellular processes. For instance, alcohols can interfere with protein kinase C (PKC) and phospholipase D (PLD) signaling pathways, which are crucial for cell proliferation.[9] The inhibitory potency of butanol isomers on phorbol ester-induced astroglial cell proliferation was found to be in the order of 1-butanol > 2-butanol > t-butanol, suggesting that the structure of the alcohol plays a key role in its biological activity.[9]
Alcohols are also known to modulate the activity of ligand-gated ion channels, such as GABA-A receptors. tert-Amyl alcohol, for example, is a positive allosteric modulator of GABA-A receptors, leading to sedative and hypnotic effects similar to ethanol. The pharmacology of alkyl-substituted cyclohexanols is an area of active research, with potential applications in various therapeutic areas.[8][10]
Below are diagrams illustrating a generalized experimental workflow for synthesizing tertiary alcohols and a simplified representation of a signaling pathway that can be modulated by alcohols.
Caption: A generalized experimental workflow for the synthesis of tertiary alcohols.
Caption: Simplified diagram of the PKC-PLD signaling pathway and potential inhibition by tertiary alcohols.
Conclusion
This compound and other tertiary alcohols represent a valuable class of compounds for researchers in organic synthesis and drug development. The choice of synthetic method, primarily between the Grignard and Barbier reactions, depends on the specific requirements for yield, reaction conditions, and operational simplicity. The unique physicochemical properties conferred by the tertiary alcohol motif, particularly the enhanced metabolic stability, make these compounds attractive for incorporation into novel therapeutic agents. Further research into the specific biological activities and interactions with cellular signaling pathways of compounds like this compound is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datapdf.com [datapdf.com]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of astroglial cell proliferation by alcohols: interference with the protein kinase C-phospholipase D signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of alkyl and hydroxyalkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 1-Butylcyclohexanol: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reaction components is paramount for process optimization, yield determination, and quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 1-butylcyclohexanol, a tertiary alcohol intermediate. As this compound lacks a strong UV chromophore, this guide focuses on a proposed HPLC method with Refractive Index (RI) detection and compares it with the more conventional Gas Chromatography with Flame Ionization Detection (GC-FID) technique.
Comparison of Analytical Methods
Gas Chromatography is a widely adopted and robust method for the analysis of volatile compounds like this compound.[1] High-Performance Liquid Chromatography can also be employed, but the absence of a UV-absorbing functional group in the analyte necessitates the use of universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), or a derivatization strategy.[2][3][4] This comparison focuses on the direct analysis using HPLC with an RI detector versus the standard GC-FID approach.
Quantitative Data Presentation
The following table summarizes the typical performance characteristics of a proposed HPLC-RI method and a standard GC-FID method for the quantitative analysis of this compound. The data presented is based on established performance expectations for these techniques in the analysis of small, non-chromophoric, volatile organic molecules.
| Parameter | HPLC with Refractive Index (RI) Detection (Proposed Method) | Gas Chromatography with Flame Ionization Detection (GC-FID) | Commentary |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 | GC-FID typically offers superior linearity over a wider concentration range.[5] |
| Limit of Detection (LOD) | ~5 µg/mL | ~0.1 µg/mL | GC-FID is significantly more sensitive for volatile analytes like this compound.[6] |
| Limit of Quantitation (LOQ) | ~15 µg/mL | ~0.5 µg/mL | The higher sensitivity of GC-FID allows for the reliable quantification of trace amounts.[5] |
| Accuracy (Recovery) | 97.0 - 103.0% | 98.0 - 102.0% | Both methods can achieve excellent accuracy when properly validated.[7] |
| Precision (RSD%) | ≤ 2.0% | ≤ 1.5% | GC-FID often provides slightly better precision due to the stability of the detection method.[7] |
Experimental Protocols
Method 1: Quantitative Analysis by HPLC with Refractive Index Detection (Proposed)
This method is designed for the quantification of this compound in a reaction mixture where the analyte is a major component and high sensitivity is not the primary requirement.
1. Sample Preparation: a. Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask. b. Add a suitable solvent (e.g., acetonitrile) to dissolve the sample and dilute to the mark. c. Mix thoroughly. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-RI Instrumentation and Conditions:
- Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 35°C
- RI Detector Temperature: 35°C
- Run Time: Approximately 10 minutes
3. Calibration: a. Prepare a series of standard solutions of this compound in the chosen solvent (e.g., acetonitrile) at concentrations spanning the expected sample concentration (e.g., 1, 2, 5, 10, 15 mg/mL). b. Inject each standard in triplicate. c. Construct a calibration curve by plotting the peak area against the concentration of this compound.
4. Data Analysis: a. Integrate the peak area corresponding to this compound in the sample chromatogram. b. Determine the concentration of this compound in the sample solution using the calibration curve. c. Calculate the percentage of this compound in the original reaction mixture.
Method 2: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This is the recommended method for the accurate and sensitive quantification of this compound, especially when it is present at lower concentrations or alongside other volatile impurities.[1]
1. Sample Preparation: a. Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask. b. Add a suitable solvent (e.g., dichloromethane or ethyl acetate) and an internal standard (e.g., undecane at a known concentration). c. Dilute to the mark with the solvent and mix thoroughly. d. Transfer a portion of the solution to a GC vial.
2. GC-FID Instrumentation and Conditions:
- Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm)
- Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)
- Injection Port Temperature: 250°C
- Injection Volume: 1 µL
- Split Ratio: 50:1 (can be adjusted based on concentration)
- Oven Temperature Program:
- Initial Temperature: 80°C, hold for 2 minutes
- Ramp: 10°C/min to 200°C
- Hold: Hold at 200°C for 2 minutes
- Detector: Flame Ionization Detector (FID)
- FID Temperature: 280°C
3. Calibration: a. Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. b. Inject each standard in triplicate. c. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of this compound.
4. Data Analysis: a. Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram. b. Determine the concentration of this compound in the sample solution from the calibration curve. c. Calculate the percentage of this compound in the original reaction mixture.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC method and a logical comparison between the two analytical techniques.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-RI.
Caption: Logical comparison of HPLC-RI and GC-FID for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. environics.com [environics.com]
Computational studies on the conformational analysis of 1-butylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational preferences of 1-butylcyclohexanol, drawing upon established computational and experimental methodologies applied to cyclohexanol derivatives. While specific research on this compound is limited, this document extrapolates from extensive studies on similar substituted cyclohexanes to offer a robust predictive overview of its conformational landscape. This analysis is critical for understanding its stereochemical behavior, which is paramount in drug design and development where molecular shape dictates biological activity.
Introduction to Conformational Analysis of Cyclohexane Derivatives
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] Substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers (conformers). The relative stability of these conformers is largely dictated by steric interactions. Generally, bulkier substituents favor the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[2][3]
The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4] A larger A-value signifies a stronger preference for the equatorial position.
Predicted Conformational Preferences of this compound
For this compound, the two primary chair conformers are the axial-butyl and the equatorial-butyl forms. The hydroxyl group is also a key substituent, but the n-butyl group is significantly larger and therefore will be the primary determinant of the conformational equilibrium.
Based on the principles of conformational analysis, it is strongly predicted that the equatorial-butyl conformer of this compound will be significantly more stable than the axial-butyl conformer. This is due to the substantial steric strain that would arise from 1,3-diaxial interactions between the axial butyl group and the axial hydrogens at the C3 and C5 positions.
Comparative Data from Related Cyclohexane Derivatives
To contextualize the expected conformational behavior of this compound, the following table summarizes experimentally and computationally determined A-values for various substituents on a cyclohexane ring.
| Substituent | A-value (kcal/mol) | Method |
| -OH | 0.9 - 1.0 | Experimental (NMR) / Computational |
| -CH3 | 1.7 | Experimental (NMR) / Computational |
| -CH2CH3 | 1.8 | Experimental (NMR) / Computational |
| -CH(CH3)2 | 2.1 | Experimental (NMR) / Computational |
| -C(CH3)3 | > 4.5 | Experimental (NMR) / Computational |
| -n-butyl (predicted) | ~1.8 - 2.0 | Predicted based on trends |
Data compiled from various sources on conformational analysis of cyclohexane derivatives.[5][6]
The n-butyl group is expected to have an A-value similar to or slightly larger than the ethyl group, as the bulk of the substituent is extended away from the ring, but it is still a significant steric impediment in the axial position. The tert-butyl group, with its extreme steric bulk, serves as an important benchmark, effectively locking the conformation with the substituent in the equatorial position.
Experimental and Computational Methodologies
A comprehensive study of this compound's conformational analysis would involve a combination of experimental and computational techniques.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy is a powerful technique for studying conformational equilibria.[7][8][9]
-
Sample Preparation: A solution of this compound would be prepared in a solvent suitable for low-temperature measurements, such as deuterated methanol (CD3OD) or a mixture of deuterated solvents.
-
Data Acquisition: 1H and 13C NMR spectra would be acquired over a range of temperatures, starting from room temperature and decreasing until the signals for the individual axial and equatorial conformers are resolved (i.e., the ring flip becomes slow on the NMR timescale).
-
Data Analysis: The relative populations of the two conformers can be determined by integrating the signals corresponding to each conformer. The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RTln(Keq), where Keq is the equilibrium constant ([equatorial]/[axial]), R is the gas constant, and T is the temperature in Kelvin.[2][3]
Computational Protocols
Molecular Mechanics and Quantum Mechanical Calculations: Computational chemistry provides detailed insights into the geometries and relative energies of different conformers.[10][11]
-
Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers of this compound. This can be done using molecular mechanics force fields such as MMFF or AMBER.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers would then be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate relative energies and structural parameters.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy and thermal corrections to the Gibbs free energy.
Visualizing Conformational Equilibrium and Workflow
The following diagrams illustrate the key relationships and processes in the conformational analysis of this compound.
Caption: Conformational equilibrium of this compound.
Caption: Integrated experimental and computational workflow.
Conclusion
The conformational analysis of this compound, while not extensively documented, can be reliably predicted through the application of well-established principles derived from studies of analogous cyclohexane derivatives. The n-butyl group's steric requirements strongly favor an equatorial orientation. A combined approach of low-temperature NMR spectroscopy and high-level computational modeling would provide a definitive quantitative measure of this preference. For professionals in drug development, a thorough understanding of such conformational biases is essential for designing molecules with specific three-dimensional structures required for optimal biological interactions.
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. sapub.org [sapub.org]
- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. tminehan.com [tminehan.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. auremn.org.br [auremn.org.br]
- 9. [PDF] Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. | Semantic Scholar [semanticscholar.org]
- 10. connectsci.au [connectsci.au]
- 11. pubs.acs.org [pubs.acs.org]
Axial Alcohols Exhibit Accelerated Oxidation Rates Compared to Equatorial Counterparts
A comparative analysis of the chromic acid oxidation of axial and equatorial 4-tert-butylcyclohexanol reveals a significantly faster reaction rate for the axial isomer. This phenomenon is attributed to the relief of steric strain in the transition state of the axial alcohol's oxidation.
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The stereochemical orientation of the hydroxyl group on a cyclohexane ring has a profound impact on the rate of this reaction. Experimental data consistently shows that axial alcohols react more rapidly than their equatorial isomers when subjected to oxidation with chromic acid. This guide provides a detailed comparison of the oxidation rates of axial versus equatorial cyclohexanols, using cis- and trans-4-tert-butylcyclohexanol as a model system, and outlines the experimental protocols for this transformation.
Quantitative Comparison of Oxidation Rates
The relative rates of oxidation of cis-4-tert-butylcyclohexanol (axial hydroxyl group) and trans-4-tert-butylcyclohexanol (equatorial hydroxyl group) with chromic acid have been experimentally determined. The axial isomer exhibits a notable rate enhancement.
| Isomer | Hydroxyl Group Orientation | Relative Rate of Oxidation (k_rel) | Rate Ratio (k_axial / k_equatorial) |
| cis-4-tert-butylcyclohexanol | Axial | 3.23 | 3.23 |
| trans-4-tert-butylcyclohexanol | Equatorial | 1.00 |
Table 1: Relative oxidation rates of axial and equatorial 4-tert-butylcyclohexanol with chromic acid.[1][2]
The Role of Steric Strain
The observed difference in oxidation rates is explained by the concept of steric acceleration. In the ground state, an axial hydroxyl group experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the cyclohexane ring. This steric strain is relieved as the reaction proceeds towards the transition state for oxidation. In the transition state, the carbon bearing the hydroxyl group begins to adopt a more sp2-hybridized character, flattening the ring at that position and reducing the steric crowding of the axial substituent.[3][4]
Conversely, an equatorial hydroxyl group resides in a more sterically favored position in the ground state. The transition state for its oxidation does not benefit from the same degree of steric strain relief. Consequently, the activation energy for the oxidation of the axial alcohol is lower than that for the equatorial alcohol, leading to a faster reaction rate.[5]
Caption: Steric acceleration in the oxidation of cyclohexanols.
Experimental Protocol: Chromic Acid Oxidation of 4-tert-Butylcyclohexanol
The following is a general procedure for the oxidation of a secondary alcohol using chromic acid, exemplified by the oxidation of 4-tert-butylcyclohexanol.[1][6]
Materials:
-
4-tert-butylcyclohexanol (cis or trans isomer)
-
Chromic acid solution (prepared by dissolving chromium trioxide in sulfuric acid and water)
-
Acetone (solvent)
-
Diethyl ether (extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
Reaction Setup: Dissolve the 4-tert-butylcyclohexanol isomer in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Addition of Oxidant: Slowly add the chromic acid solution dropwise to the stirred alcohol solution. The color of the reaction mixture will change from orange-red to green as the chromium(VI) is reduced to chromium(III). Maintain the temperature below 20°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding isopropyl alcohol to destroy any excess chromic acid. Dilute the mixture with water and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-tert-butylcyclohexanone. The product can be further purified by distillation or chromatography.
Caption: Experimental workflow for cyclohexanol oxidation.
References
Spectroscopic Journey: A Comparative Analysis of 1-Butylcyclohexanol and Its Precursor, Cyclohexanone
A detailed examination of the spectroscopic transformation from a cyclic ketone to a tertiary alcohol, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of 1-butylcyclohexanol and its precursor, cyclohexanone. Through Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we elucidate the key structural changes that occur during the Grignard synthesis, supported by comprehensive experimental data and protocols.
The conversion of cyclohexanone to this compound is a classic example of nucleophilic addition using a Grignard reagent, a fundamental reaction in organic synthesis. This guide presents a side-by-side spectroscopic comparison, offering a clear understanding of the chemical transformation by highlighting the appearance and disappearance of key functional groups.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for cyclohexanone and this compound, providing a quantitative comparison of their characteristic signals in IR, ¹H NMR, and ¹³C NMR spectroscopy.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Cyclohexanone | C=O (Ketone) | ~1715 (strong, sharp)[1][2] |
| This compound | O-H (Alcohol) | ~3200-3600 (broad) |
| C-O (Alcohol) | ~1150-1075 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ)
| Compound | Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexanone | -CH₂- (adjacent to C=O) | ~2.35 | Multiplet | 4H[3] |
| -CH₂- | ~1.55-2.07 | Multiplet | 6H[3] | |
| This compound | -OH | Variable | Singlet | 1H |
| -CH₂- (cyclohexyl) | ~1.2-1.6 | Multiplet | 10H | |
| -CH₂- (butyl chain) | ~0.9-1.4 | Multiplet | 6H | |
| -CH₃ (butyl chain) | ~0.9 | Triplet | 3H |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ)
| Compound | Carbon Environment | Chemical Shift (ppm) |
| Cyclohexanone | C=O | ~212 |
| -CH₂- (adjacent to C=O) | ~42 | |
| -CH₂- | ~27 | |
| -CH₂- | ~25 | |
| This compound | C-OH | ~71 |
| -CH₂- (cyclohexyl) | ~38, 26, 22 | |
| -CH₂- (butyl chain) | ~43, 27, 23 | |
| -CH₃ (butyl chain) | ~14 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from cyclohexanone and butylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1-Bromobutane
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent (Butylmagnesium Bromide):
-
All glassware must be flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of 1-bromobutane in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium is consumed.
-
-
Reaction with Cyclohexanone:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve cyclohexanone in anhydrous diethyl ether.
-
Cool the cyclohexanone solution in an ice bath.
-
Slowly add the prepared butylmagnesium bromide solution to the cooled cyclohexanone solution via a cannula or dropping funnel.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
-
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of both the starting material (cyclohexanone) and the purified product (this compound) using a Fourier Transform Infrared (FTIR) spectrometer.
-
Prepare the samples as neat liquids between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Collect the spectra over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare samples of cyclohexanone and this compound by dissolving a small amount of each in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the spectra to obtain chemical shifts, integration values, and multiplicities.
Visualizing the Transformation
The following diagrams illustrate the chemical reaction and the general workflow for the synthesis and analysis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for synthesis and analysis.
Discussion
The spectroscopic data provides conclusive evidence for the conversion of cyclohexanone to this compound. The most significant change in the IR spectrum is the disappearance of the strong carbonyl (C=O) peak of cyclohexanone at approximately 1715 cm⁻¹ and the appearance of a broad hydroxyl (O-H) stretch in the 3200-3600 cm⁻¹ region for this compound.[1][2] This is a definitive indicator of the conversion of the ketone to an alcohol.
In the ¹H NMR spectrum, the signal for the alpha-protons in cyclohexanone, which are deshielded by the adjacent carbonyl group and appear around 2.35 ppm, is absent in the product spectrum.[3] The spectrum of this compound is more complex due to the addition of the butyl group, showing characteristic signals for the alkyl protons of both the cyclohexane ring and the butyl chain, including a triplet for the terminal methyl group.
The ¹³C NMR spectrum further confirms the transformation. The downfield signal of the carbonyl carbon in cyclohexanone at around 212 ppm is replaced by the signal of the carbon bearing the hydroxyl group in this compound at approximately 71 ppm. The appearance of new signals corresponding to the four distinct carbons of the butyl group also supports the successful addition.
References
Literature review of synthetic routes to 1-butylcyclohexanol and their efficiencies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the primary synthetic routes to 1-butylcyclohexanol, a tertiary alcohol with applications in various fields of chemical research and development. We will objectively compare the performance of the two main synthetic strategies—the Grignard reaction and the organolithium addition—providing supporting experimental data where available and detailed methodologies for the key reactions.
Introduction to Synthetic Strategies
The synthesis of this compound is most commonly achieved through the nucleophilic addition of a butyl organometallic reagent to cyclohexanone. This approach directly forms the desired carbon-carbon bond at the carbonyl carbon, yielding the tertiary alcohol upon workup. The two most prominent reagents for this transformation are butylmagnesium bromide (a Grignard reagent) and n-butyllithium. This guide will focus on a head-to-head comparison of these two indispensable methods.
Route A: Grignard Reaction. This is a classic and widely used method for the formation of alcohols from carbonyl compounds. It involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone.
Route B: Organolithium Addition. This route utilizes a highly reactive organolithium reagent, such as n-butyllithium, to perform the nucleophilic addition to the ketone. Organolithium reagents are generally more reactive than their Grignard counterparts.
Comparative Analysis of Synthetic Routes
The choice between the Grignard and organolithium routes often depends on factors such as desired yield, reaction conditions, and the availability and handling of the reagents. The following table summarizes the key quantitative data for each route.
| Parameter | Grignard Reaction (Butylmagnesium Bromide) | Organolithium Addition (n-Butyllithium) |
| Starting Materials | Cyclohexanone, 1-Bromobutane, Magnesium turnings | Cyclohexanone, n-Butyllithium solution |
| Key Reagents | Iodine (for initiation) | - |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |
| Reaction Temperature | Typically initiated at room temperature, then reflux | -78 °C to 0 °C |
| Reaction Time | ~50 minutes for the addition step[1] | Generally faster than Grignard reactions |
| Reported Yield | ~50.0%[1] | High yields are generally expected, though specific data for this reaction is not readily available in the literature. |
| Work-up | Aqueous ammonium chloride or dilute acid quench | Aqueous ammonium chloride or dilute acid quench |
| Key Advantages | Less hazardous reagent, relatively inexpensive | Higher reactivity, potentially higher yields |
| Key Disadvantages | Moderate yields, sensitive to steric hindrance | Highly pyrophoric reagent, requires stringent anhydrous conditions |
Experimental Protocols
Route A: Grignard Synthesis of this compound
This protocol is adapted from established procedures for Grignard reactions with ketones.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
1-Bromobutane
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 50 minutes.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation.
-
Route B: Synthesis of this compound via Organolithium Addition
This protocol is a representative procedure based on the general use of n-butyllithium with ketones.
Materials:
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a thermometer, add a solution of cyclohexanone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of n-Butyllithium:
-
Slowly add the n-butyllithium solution dropwise to the stirred cyclohexanone solution via the dropping funnel, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Logical Workflow of Synthetic Routes
The following diagram illustrates the logical flow and comparison of the two primary synthetic routes to this compound.
References
Safety Operating Guide
Navigating the Disposal of 1-Butylcyclohexanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Butylcyclohexanol, ensuring compliance and minimizing risk.
This compound, a flammable liquid, requires careful handling and adherence to specific disposal protocols. While it is not classified as an ignitable hazardous waste under federal regulations due to its flashpoint being above the 60°C (140°F) threshold, its flammability and potential for environmental impact necessitate a structured disposal plan.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative data for this compound, crucial for its proper management as laboratory waste.
| Property | Value | Regulatory Significance |
| Flash Point | 84.6°C (184.3°F) | Above the 60°C (140°F) threshold for ignitable hazardous waste (EPA RCRA). |
| Hazardous Waste Storage Limits (Satellite Accumulation Area - SAA) | ||
| Non-Acutely Hazardous Waste | ≤ 55 gallons | Federal limit for accumulation at or near the point of generation. |
| Acutely Hazardous Waste | ≤ 1 quart (liquid) or 1 kg (solid) | Stricter limit for highly toxic wastes (this compound is not typically P-listed). |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process focused on containment, segregation, and professional removal. For laboratories equipped to do so, a pre-treatment step to reduce the chemical's hazardous characteristics is also an option.
Phase 1: Waste Collection and Storage
-
Container Selection: Use a designated, chemically compatible, and properly sealed hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Flammable Liquid").
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent violent reactions.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be cool, dry, well-ventilated, and away from sources of ignition.
Phase 2: In-Lab Treatment (Optional - for experienced personnel only)
For laboratories with the appropriate expertise and equipment, chemical oxidation can be employed to convert this compound into a less hazardous substance before final disposal. The following protocol is adapted from the oxidation of cyclohexanol using potassium permanganate.
Experimental Protocol: Oxidation of this compound
-
Objective: To oxidize this compound to a less volatile and less flammable ketone.
-
Materials:
-
Waste this compound
-
Potassium permanganate (KMnO₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) solution
-
Stir plate and stir bar
-
Ice bath
-
Appropriate glassware (beaker, Erlenmeyer flask)
-
pH paper
-
-
Procedure:
-
In a chemical fume hood, place the beaker containing the waste this compound in an ice bath on a stir plate.
-
Slowly add a dilute solution of sulfuric acid to the stirred alcohol.
-
Gradually add a solution of potassium permanganate to the mixture. The purple color of the permanganate will disappear as it reacts. Continue addition until a faint, persistent pink or purple color remains, indicating the completion of the oxidation.
-
Quench any excess permanganate by adding sodium bisulfite solution dropwise until the purple color disappears.
-
Neutralize the resulting solution by carefully adding a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8.
-
The treated solution can now be collected in a designated aqueous hazardous waste container for professional disposal.
-
Phase 3: Professional Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste container by contacting your institution's EHS department or a licensed hazardous waste disposal company.
-
Documentation: Provide the disposal company with accurate information about the waste, including its composition and any pre-treatment performed.
Spill Management
In the event of a this compound spill:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.
-
Containment and Cleanup: Use a non-combustible absorbent material, such as sand or vermiculite, to absorb the spill.
-
Collection: Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
Essential Safety and Logistics for Handling 1-Butylcyclohexanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance for the safe handling and disposal of 1-Butylcyclohexanol, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe working environment.
Hazard Identification and Chemical Properties
This compound is a chemical that presents several hazards. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3] Understanding its physical and chemical properties is crucial for safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [1][4][5] |
| Molecular Weight | 156.27 g/mol | [1][4][6] |
| Boiling Point | 210.9°C at 760 mmHg | [4] |
| Flash Point | 84.6°C | [4] |
| Density | 0.906 g/cm³ | [4] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2][7] | Protects against splashes and eye irritation.[3][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2][7] | Prevents skin contact and irritation.[1][2] |
| Body Protection | A flame-retardant lab coat or a complete suit protecting against chemicals.[2][7] | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type P95 or ABEK-P2) may be necessary.[2][7] | Prevents inhalation, which can be harmful and cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing the risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[9]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Before handling, wash hands thoroughly.[2]
2. Handling the Chemical:
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][7][9]
4. Spill Management:
-
In case of a spill, evacuate the area if necessary.[7]
-
Remove all sources of ignition.[7]
-
Ventilate the area.[7]
-
Absorb the spill with an inert, non-combustible material like sand or vermiculite.[7]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][7]
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[2][7]
-
The container must be compatible with flammable organic liquids.[7]
-
Do not mix with incompatible wastes.[7]
2. Waste Storage:
-
Store the hazardous waste container in a designated, cool, dry, and well-ventilated area away from ignition sources.[7]
3. Professional Disposal:
-
Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][7]
-
Provide detailed information about the waste composition and any known hazards.[7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C10H20O | CID 138505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Butyl-cyclohexanol | CAS 5445-30-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Cyclohexanol, 1-butyl- (CAS 5445-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Gas detectors and respiratory protection equipments C10H20O (4-tert-butyl cyclohexan-1-ol), CAS number 98-52-2 [en.gazfinder.com]
- 11. synerzine.com [synerzine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

